molecular formula C18H23ClN4O B611105 T-3775440 hydrochloride

T-3775440 hydrochloride

Cat. No.: B611105
M. Wt: 346.9 g/mol
InChI Key: XYFPAGOQZFSLFH-MCJVGQIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.

Properties

IUPAC Name

N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFPAGOQZFSLFH-MCJVGQIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-3775440 Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). This technical guide elucidates the core mechanism of action of T-3775440, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. Through a comprehensive review of available data, this document provides researchers and drug development professionals with in-depth information, including quantitative data summaries, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: Targeting Epigenetic Regulation in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.[2] this compound emerges as a novel therapeutic agent that functions as an irreversible inhibitor of LSD1.[1][2][3]

Core Mechanism of Action: Irreversible Inhibition of LSD1 and Disruption of Key Protein-Protein Interactions

T-3775440 contains a cyclopropylamine (B47189) moiety that covalently binds to the FAD cofactor within the catalytic core of LSD1, leading to its irreversible inactivation.[1] This potent and selective inhibition of LSD1's demethylase activity is a cornerstone of its anti-cancer properties.

A critical aspect of T-3775440's mechanism is its ability to disrupt the interaction between LSD1 and key transcription factors. In acute myeloid leukemia (AML), particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), T-3775440 disrupts the association between LSD1 and Growth Factor-Independent 1B (GFI1B).[1][2][4] GFI1B is a crucial transcription factor for the differentiation of erythroid and megakaryocytic lineages.[2][4] By disrupting this complex, T-3775440 induces a "transdifferentiation" of these leukemia cells into granulomonocytic-like cells, ultimately impairing their growth.[1][2][3][4]

In small-cell lung cancer (SCLC), T-3775440 has been shown to disrupt the interaction between LSD1 and Insulinoma-associated protein 1 (INSM1), a SNAG domain-containing transcriptional repressor.[5] This disruption inhibits the expression of neuroendocrine-associated genes, such as ASCL1, leading to reduced SCLC cell proliferation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Lines/Assay ConditionsReference
IC50 (LSD1) 2.1 nMRecombinant human LSD1[3]
kinact/KI 1.7 x 105 M-1s-1Recombinant human LSD1[1][3]
Selectivity Highly selective for LSD1 over MAO-A and MAO-BEnzymatic assays[3][4]

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeIC50Treatment DurationReference
TF-1a Acute Erythroid Leukemia (AEL)Not specified3 days[1]
HEL92.1.7 Acute Erythroid Leukemia (AEL)Not specified3 days[1]
CMK11-5 Acute Megakaryoblastic Leukemia (AMKL)Not specified3 days[1]
DMS53 Small-Cell Lung Cancer (SCLC)SensitiveNot specified[5]
NCI-H1417 Small-Cell Lung Cancer (SCLC)SensitiveTime- and concentration-dependent[5]
NCI-H510A Small-Cell Lung Cancer (SCLC)SensitiveTime- and concentration-dependent[5]
NCI-H526 Small-Cell Lung Cancer (SCLC)SensitiveTime- and concentration-dependent[5]

Table 3: In Vivo Anti-tumor Efficacy in Xenograft Models

Xenograft ModelCancer TypeDose and ScheduleOutcomeReference
TF-1a Acute Erythroid Leukemia (AEL)20 and 40 mg/kg, 5 days on/2 days offSignificant tumor growth suppression (T/C values of 15.6% and <0%)[1][3]
HEL92.1.7 Acute Erythroid Leukemia (AEL)Not specifiedNearly complete tumor growth suppression[1][3]
CMK11-5 Acute Megakaryoblastic Leukemia (AMKL)Not specifiedNearly complete tumor growth suppression[1][3]
SCLC Small-Cell Lung CancerNot specifiedRetarded tumor growth[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro LSD1 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of T-3775440 against LSD1.

  • Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase, Amplex Red, and T-3775440.

  • Procedure:

    • Prepare a reaction mixture containing recombinant human LSD1 and the H3K4me2 peptide substrate in an appropriate buffer.

    • Add varying concentrations of T-3775440 to the reaction mixture.

    • Initiate the demethylation reaction and incubate at a controlled temperature.

    • Stop the reaction and measure the production of formaldehyde (B43269) using a coupled reaction with horseradish peroxidase and Amplex Red, which generates a fluorescent signal.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the T-3775440 concentration.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effects of T-3775440 on cancer cell lines.

  • Materials: Cancer cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5), cell culture medium, T-3775440, and a cell viability reagent (e.g., CellTiter-Glo).

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a range of concentrations of T-3775440.

    • Incubate the plates for a specified duration (e.g., 3 days).

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Determine the IC50 values from the dose-response curves.

Western Blot Analysis for Protein-Protein Interaction
  • Objective: To investigate the effect of T-3775440 on the interaction between LSD1 and GFI1B.

  • Materials: AML cells, lysis buffer, primary antibodies (anti-LSD1, anti-GFI1B), and secondary antibodies.

  • Procedure:

    • Treat AML cells with varying concentrations of T-3775440.

    • Lyse the cells and perform immunoprecipitation using an anti-LSD1 antibody to pull down LSD1 and its interacting proteins.

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the GFI1B band in the immunoprecipitated sample indicates disruption of the interaction.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of T-3775440 in a living organism.

  • Materials: Immunocompromised mice (e.g., SCID mice), cancer cells (e.g., TF-1a), T-3775440, and vehicle control.

  • Procedure:

    • Subcutaneously inject cancer cells into the flank of the mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer T-3775440 orally to the treatment group according to the specified dose and schedule (e.g., 20 mg/kg, 5 days on/2 days off). Administer the vehicle to the control group.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (T/C ratio) to assess efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key mechanisms and experimental processes described.

G cluster_0 T-3775440 Mechanism in AML T377 T-3775440 LSD1_GFI1B LSD1-GFI1B Complex T377->LSD1_GFI1B Disrupts LSD1 LSD1 T377->LSD1 Inhibits Erythroid_Genes Erythroid/Megakaryocytic Gene Expression LSD1_GFI1B->Erythroid_Genes Represses Myeloid_Genes Granulomonocytic Gene Expression LSD1_GFI1B->Myeloid_Genes Represses Transdifferentiation Transdifferentiation LSD1_GFI1B->Transdifferentiation Inhibition leads to GFI1B GFI1B Transdifferentiation->Erythroid_Genes Downregulates Transdifferentiation->Myeloid_Genes Upregulates Growth_Inhibition AML Cell Growth Inhibition Transdifferentiation->Growth_Inhibition

Caption: T-3775440 signaling pathway in AML.

G cluster_1 In Vivo Xenograft Experiment Workflow Start Start Inject Inject Cancer Cells (Subcutaneous) Start->Inject Tumor_Growth Allow Tumors to Grow (Palpable Size) Inject->Tumor_Growth Randomize Randomize Mice (Treatment vs. Vehicle) Tumor_Growth->Randomize Treat Administer T-3775440 or Vehicle (Oral) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Monitor->Treat Continue Treatment Endpoint Endpoint Reached Monitor->Endpoint Endpoint->Monitor No Analyze Analyze Data (Tumor Growth Inhibition) Endpoint->Analyze Yes End End Analyze->End

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the irreversible inhibition of LSD1. Its ability to disrupt critical protein-protein interactions, leading to cancer cell transdifferentiation and growth inhibition, provides a strong rationale for its continued investigation in AML, SCLC, and potentially other malignancies. The data presented in this guide offer a comprehensive overview for researchers and clinicians involved in the development of novel epigenetic therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of T-3775440.

References

T-3775440 Hydrochloride: An In-depth Technical Guide to its Effect on Histone Demethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the effects of this compound on histone demethylation. The primary mechanism of T-3775440 involves the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) protein-protein interaction, leading to altered gene expression and subsequent anti-proliferative effects in various cancer models, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[4][5] This document is intended to serve as a detailed resource for researchers and drug development professionals working with this compound or in the field of epigenetic modifiers.

Introduction to this compound and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark generally associated with active transcription.[3] LSD1 is a key component of several transcriptional repressor complexes, including the CoREST (Co-repressor for RE1-silencing transcription factor) complex.[4][6] In hematopoietic and other cancer cells, LSD1 is recruited by transcription factors such as GFI1B to specific gene promoters, leading to histone demethylation and transcriptional repression.[4][6][7] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

This compound is a small molecule inhibitor designed to irreversibly inactivate LSD1.[3] Its mechanism of action extends beyond simple enzymatic inhibition to the disruption of critical protein-protein interactions within transcriptional regulatory complexes.

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Efficacy of this compound against LSD1

ParameterValueDescription
IC50 2.1 nMThe half maximal inhibitory concentration against recombinant human LSD1.[1][2][3]
k_inact/K_I 1.7 x 10^5 M⁻¹s⁻¹A measure of the efficiency of irreversible inhibition of LSD1.[3]

Table 2: Selectivity Profile of this compound

TargetIC50Notes
LSD1 2.1 nMPotent and primary target.[1][2][3]
MAO-A >10,000 nMHighly selective over Monoamine Oxidase A.[2][3]
MAO-B >10,000 nMHighly selective over Monoamine Oxidase B.[2][3]

A broader selectivity panel against other histone demethylases is not extensively available in the public domain.

Mechanism of Action: Disruption of the LSD1-GFI1B Interaction

The primary anti-leukemic and anti-tumor effects of T-3775440 are attributed to its ability to disrupt the interaction between LSD1 and the transcription factor GFI1B.[2][4] GFI1B is a critical regulator of hematopoietic differentiation. It recruits the LSD1-CoREST complex to target gene promoters, leading to the demethylation of H3K4 and subsequent transcriptional repression. This action is crucial for maintaining the undifferentiated state of certain cancer cells.

T-3775440, by binding to LSD1, induces a conformational change that prevents its association with GFI1B.[4] This disruption leads to the reactivation of GFI1B target genes, promoting differentiation and inhibiting cell proliferation.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound.

In Vitro LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.

Materials:

  • Recombinant human LSD1 enzyme

  • This compound

  • Dimethylated H3K4 peptide substrate (e.g., H3(1-21)K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the T-3775440 dilutions.

  • Add recombinant LSD1 enzyme to each well (final concentration ~30-40 nM) and pre-incubate for 15 minutes on ice.[1]

  • Prepare a reaction mixture containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in Assay Buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) at multiple time points.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of T-3775440.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • AML cell lines (e.g., TF-1a, HEL92.1.7)

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed AML cells into a 96-well opaque-walled plate at a desired density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Treat the cells with the T-3775440 dilutions and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Immunoblotting for Histone Marks

This protocol is for detecting changes in histone H3 lysine 4 dimethylation (H3K4me2) levels following treatment with T-3775440.

Materials:

  • AML cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Harvest and lyse the cells to extract total protein.

  • Quantify the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

Visualizations

Signaling Pathway

LSD1_GFI1B_Pathway cluster_nucleus Nucleus cluster_complex Repressive Complex LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B Associates H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylates DNA Target Gene Promoter GFI1B->DNA Binds GFI1B->H3K4me2 Demethylates CoREST CoREST CoREST->LSD1 Associates CoREST->H3K4me2 Demethylates H3K4me2->DNA Activates Transcription Transcription_Repression Transcription Repression T3775440 T-3775440 hydrochloride T3775440->LSD1 Inhibits Transcription_Activation Transcription Activation T3775440->Transcription_Activation Leads to Differentiation_Block Differentiation Block & Proliferation Transcription_Repression->Differentiation_Block Differentiation_Induction Differentiation Induction & Growth Arrest Transcription_Activation->Differentiation_Induction

Caption: LSD1-GFI1B signaling pathway and the effect of T-3775440.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed AML cells in 96-well plate Compound_Prep 2. Prepare serial dilutions of T-3775440 Cell_Treatment 3. Treat cells with T-3775440 Compound_Prep->Cell_Treatment Incubation 4. Incubate for 72 hours Cell_Treatment->Incubation Equilibration 5. Equilibrate plate to room temperature Incubation->Equilibration Add_Reagent 6. Add CellTiter-Glo® Reagent Equilibration->Add_Reagent Lysis 7. Mix to induce cell lysis Add_Reagent->Lysis Stabilize 8. Incubate for 10 min to stabilize signal Lysis->Stabilize Measure_Lumi 9. Measure luminescence Stabilize->Measure_Lumi Data_Analysis 10. Calculate % viability and IC50 Measure_Lumi->Data_Analysis

Caption: Workflow for a cell viability assay with T-3775440.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. Its unique mechanism of disrupting the LSD1-GFI1B interaction provides a targeted approach to induce differentiation and inhibit the proliferation of cancer cells, particularly in hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further investigate the therapeutic potential of T-3775440 and other LSD1 inhibitors. Further studies are warranted to explore its full selectivity profile and to optimize its application in various preclinical and clinical settings.

References

T-3775440 Hydrochloride: An In-depth Technical Guide on Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation and has emerged as a promising therapeutic target in various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key data, experimental methodologies, and an exploration of its mechanism of action through signaling pathways.

Target Specificity and Selectivity Profile

This compound demonstrates high potency and remarkable selectivity for its primary target, LSD1.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against its primary target, LSD1, and its selectivity against other related enzymes.

TargetIC50 (nM)Fold Selectivity vs. LSD1Reference
LSD1 2.1-[1]
MAO-A >10,000>4762[1]
MAO-B >10,000>4762[1]

Note: While the primary literature states that this compound is "highly selective" for LSD1 over Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) with IC50 values greater than 10,000 nM, specific quantitative values beyond this threshold are not publicly available. Data from a broader kinase selectivity panel for this compound is not currently available in the public domain.

Mechanism of Action: Disruption of Key Protein-Protein Interactions

This compound exerts its anti-cancer effects not only through the inhibition of the demethylase activity of LSD1 but also by disrupting critical protein-protein interactions. LSD1 is a key component of several transcriptional repressor complexes. By binding to LSD1, T-3775440 allosterically inhibits its interaction with the SNAG domain of transcription factors like Growth Factor Independent 1B (GFI1B) and Insulinoma-Associated Protein 1 (INSM1).[2][3][4]

Signaling Pathway of T-3775440 in Acute Myeloid Leukemia (AML)

In AML, the disruption of the LSD1-GFI1B complex by T-3775440 is a key mechanism of action.[3] This leads to the derepression of GFI1B target genes, inducing transdifferentiation of leukemic cells.

T3775440 T-3775440 HCl LSD1 LSD1 T3775440->LSD1 Inhibits LSD1_GFI1B LSD1-GFI1B Complex T3775440->LSD1_GFI1B Disrupts LSD1->LSD1_GFI1B GFI1B GFI1B GFI1B->LSD1_GFI1B Target_Genes GFI1B Target Genes (e.g., myeloid differentiation genes) LSD1_GFI1B->Target_Genes Represses Transcription_Repression Transcriptional Repression Target_Genes->Transcription_Repression Transcription_Activation Transcriptional Activation Target_Genes->Transcription_Activation Transdifferentiation AML Cell Transdifferentiation Transcription_Activation->Transdifferentiation

Caption: T-3775440 disrupts the LSD1-GFI1B complex in AML.
Signaling Pathway of T-3775440 in Small Cell Lung Cancer (SCLC)

In SCLC, T-3775440 disrupts the interaction between LSD1 and INSM1, a key transcriptional repressor in neuroendocrine tumors.[2][5] This leads to the inhibition of the neuroendocrine transcriptional program.

T3775440 T-3775440 HCl LSD1 LSD1 T3775440->LSD1 Inhibits LSD1_INSM1 LSD1-INSM1 Complex T3775440->LSD1_INSM1 Disrupts LSD1->LSD1_INSM1 INSM1 INSM1 INSM1->LSD1_INSM1 NE_Genes Neuroendocrine Genes (e.g., ASCL1) LSD1_INSM1->NE_Genes Represses Transcription_Inhibition Transcriptional Inhibition Transcription_Repression Transcriptional Repression NE_Genes->Transcription_Repression NE_Genes->Transcription_Inhibition SCLC_Growth SCLC Proliferation Transcription_Inhibition->SCLC_Growth Inhibits

Caption: T-3775440 disrupts the LSD1-INSM1 complex in SCLC.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and validation of findings. The following outlines the general methodologies employed in the primary literature.

In Vitro LSD1 Enzymatic Assay (General Protocol)

The inhibitory activity of T-3775440 against LSD1 is typically determined using a biochemical assay that measures the demethylation of a histone H3 lysine (B10760008) 4 (H3K4) substrate. A common method is the peroxidase-coupled assay.

Principle: The demethylation of the H3K4 substrate by LSD1 produces formaldehyde (B43269). In the presence of horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red), the formaldehyde is oxidized, producing a fluorescent or colorimetric signal that is proportional to the enzyme activity.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar HRP substrate)

  • Assay buffer (e.g., Tris or HEPES-based buffer with appropriate pH and additives)

  • This compound

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the recombinant LSD1 enzyme to each well.

  • Add the T-3775440 dilutions to the wells and pre-incubate for a specified time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

  • Add the HRP and Amplex Red reagent to the reaction mixture.

  • Incubate the plate at a controlled temperature, protected from light.

  • Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader.

  • Calculate the percent inhibition for each concentration of T-3775440 and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition & Analysis A Prepare T-3775440 Dilutions B Add LSD1 Enzyme A->B C Pre-incubate B->C D Add H3K4 Substrate C->D E Add HRP & Amplex Red D->E F Incubate E->F G Measure Fluorescence/ Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General workflow for the in vitro LSD1 enzymatic assay.

Note: The specific concentrations of enzyme and substrate, incubation times, and buffer compositions may vary and should be optimized for each experimental setup. For the definitive protocol used for T-3775440, it is recommended to consult the supplementary materials of the primary publication by Ishikawa et al. in Molecular Cancer Therapeutics, 2017.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. Its mechanism of action, which involves the disruption of key protein-protein interactions with GFI1B and INSM1, provides a strong rationale for its development as a therapeutic agent in specific cancer subtypes. The data presented in this guide underscore the promising profile of T-3775440 and provide a foundation for further research and development in the field of epigenetic cancer therapy. Further studies, including comprehensive kinase profiling, would provide an even more complete understanding of its selectivity.

References

Irreversible Inhibition Kinetics of T-3775440 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the irreversible inhibition kinetics of T-3775440, its mechanism of action, and detailed protocols for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of oncology, epigenetics, and drug discovery.

Introduction

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity has been linked to the development and progression of several cancers, making it an attractive therapeutic target.

This compound is a novel, potent, and selective irreversible inhibitor of LSD1.[1] Its mechanism of action involves the formation of a covalent bond with the FAD cofactor in the active site of LSD1, leading to time-dependent and irreversible inactivation of the enzyme. This guide details the kinetic parameters of this inhibition and provides methodologies for its assessment.

Quantitative Inhibition Data

The inhibitory potency and irreversible nature of this compound have been quantitatively characterized through various in vitro assays. The key kinetic parameters are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of this compound

ParameterValueEnzymeNotes
IC502.1 nMRecombinant Human LSD1Half-maximal inhibitory concentration.[1]
k_inact/K_I1.7 x 10^5 M⁻¹s⁻¹Recombinant Human LSD1Second-order rate constant for enzyme inactivation, indicating the efficiency of irreversible inhibition.[1]

Table 2: Selectivity Profile of this compound

EnzymeIC50Fold Selectivity vs. LSD1
MAO-A>10,000 nM>4762-fold
MAO-B>10,000 nM>4762-fold

Mechanism of Action: Disruption of the LSD1-GFI1B Complex

T-3775440 exerts its anti-leukemic effects not only through the inhibition of LSD1's demethylase activity but also by disrupting the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[2] GFI1B is a transcriptional repressor crucial for the differentiation of hematopoietic cells. The LSD1-GFI1B complex plays a key role in repressing genes that promote myeloid differentiation.

By inhibiting LSD1, T-3775440 disrupts this repressive complex, leading to the upregulation of myeloid differentiation-associated genes.[2] This forced transdifferentiation of leukemic blasts into mature myeloid cells ultimately impairs their proliferative capacity and induces apoptosis.

Mechanism of Action of T-3775440 cluster_LSD1_complex LSD1-GFI1B Repressive Complex LSD1 LSD1 GFI1B GFI1B Myeloid_Genes Myeloid Differentiation Genes (e.g., SPI1) LSD1->Myeloid_Genes Repression T3775440 T-3775440 T3775440->LSD1 Irreversible Inhibition Differentiation Myeloid Differentiation Myeloid_Genes->Differentiation Activation Apoptosis Apoptosis & Impaired Growth Differentiation->Apoptosis

Figure 1. Signaling pathway illustrating the mechanism of action of T-3775440.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay (Representative Protocol)

This protocol is a representative method for determining the kinetic parameters of irreversible LSD1 inhibitors like T-3775440. It is based on a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Workflow for In Vitro LSD1 Inhibition Assay A Prepare Reagents: - Recombinant LSD1 - H3K4me2 peptide substrate - T-3775440 serial dilutions - HRP, Amplex Red B Pre-incubation: Incubate LSD1 with varying concentrations of T-3775440 at room temperature. A->B C Initiate Reaction: Add H3K4me2 peptide substrate to start the demethylation reaction. B->C D Detection: Add HRP and Amplex Red. Measure fluorescence (Ex/Em = 530/590 nm) over time in a plate reader. C->D E Data Analysis: - Plot fluorescence vs. time to get reaction rates. - Plot % inhibition vs. [T-3775440] to determine IC50. - Use Kitz-Wilson plots to determine kinact and KI. D->E

Figure 2. Experimental workflow for the in vitro LSD1 inhibition assay.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3K4 peptide substrate (e.g., ARTK(me2)QTARKSTGGKAPRKQLA-GGK)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of LSD1 enzyme, H3K4me2 peptide substrate, HRP, and Amplex Red in assay buffer.

  • Pre-incubation:

    • To the wells of a 96-well plate, add the LSD1 enzyme and varying concentrations of T-3775440.

    • Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells.

  • Detection:

    • Immediately add a detection mixture containing HRP and Amplex Red.

    • Place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~530-545 nm, Emission: ~590 nm) at regular intervals.

  • Data Analysis:

    • IC50 Determination: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the logarithm of the T-3775440 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • k_inact and K_I Determination: To determine the rate of inactivation (k_inact) and the inhibition constant (K_I), perform a time-dependent inhibition study. Pre-incubate the enzyme with various concentrations of the inhibitor for different time points before initiating the reaction. The data can be analyzed using the Kitz-Wilson method by plotting the observed rate constant of inactivation (k_obs) against the inhibitor concentration.

Cell Proliferation Assay

This protocol is based on the methods described by Ishikawa et al. (2017) to assess the effect of T-3775440 on the proliferation of leukemia cell lines.[1]

Workflow for Cell Proliferation Assay A Cell Seeding: Seed leukemia cells (e.g., TF-1a, HEL92.1.7) in 96-well plates. B Treatment: Add serial dilutions of T-3775440 to the wells. A->B C Incubation: Incubate cells for a defined period (e.g., 72 hours) at 37°C, 5% CO₂. B->C D Viability Assessment: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels (luminescence). C->D E Data Analysis: - Normalize luminescence to vehicle control. - Plot % viability vs. [T-3775440] to determine GI50. D->E

Figure 3. Experimental workflow for the cell proliferation assay.

Materials:

  • Human leukemia cell lines (e.g., TF-1a, HEL92.1.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well white-walled, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate.

  • Treatment:

    • Prepare serial dilutions of T-3775440 in complete culture medium.

    • Add the diluted compound to the respective wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the T-3775440 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting

This protocol allows for the analysis of protein expression changes in response to T-3775440 treatment, such as the induction of p27 or cleavage of PARP.[1]

Materials:

  • Leukemia cells treated with T-3775440

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p27, anti-cleaved PARP, anti-LSD1, anti-GFI1B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with T-3775440 for the desired time.

    • Harvest and lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of T-3775440.[1]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human leukemia cells (e.g., TF-1a)

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Resuspend leukemia cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer T-3775440 or vehicle control to the mice via oral gavage according to the desired dosing schedule (e.g., once daily).

  • Monitoring and Efficacy Evaluation:

    • Monitor tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qPCR or western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with a well-defined mechanism of action. Its ability to disrupt the LSD1-GFI1B complex and induce differentiation in leukemia cells underscores its therapeutic potential. The protocols provided in this guide offer a framework for the in vitro and in vivo characterization of T-3775440 and other irreversible LSD1 inhibitors, facilitating further research and development in this promising area of cancer therapy.

References

T-3775440 Hydrochloride: A Targeted Approach to Disrupting the GFI1B Complex in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a novel, irreversible inhibitor of Lysine-specific demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase.[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[3] this compound exerts its antileukemic effects through a distinct mechanism of action: the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[1][4] GFI1B is a zinc finger transcriptional repressor crucial for the differentiation of erythroid and megakaryocytic lineages.[1][5] This technical guide provides a comprehensive overview of the interaction between this compound and GFI1B, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action

This compound's primary mechanism of action is not the direct inhibition of GFI1B, but rather the targeting of its essential partner protein, LSD1. GFI1B recruits LSD1 and the CoREST complex to the promoter regions of its target genes, leading to histone demethylation and transcriptional repression.[1][6][7] this compound, by irreversibly binding to LSD1, induces a conformational change that disrupts the physical interaction between LSD1 and the SNAG domain of GFI1B.[1][6] This disruption leads to the dissociation of the repressive complex from chromatin, resulting in the reactivation of GFI1B target genes.[1][7] In the context of AML, this leads to the transdifferentiation of leukemic cells and subsequent growth inhibition.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Parameter Value Assay Type Reference
IC50 (LSD1) 2.1 nmol/LIn vitro enzymatic assay[1][2][4]
kinact/KI 1.7 x 10^5 (sec⁻¹ M⁻¹)In vitro enzymatic assay[1][2]
Selectivity Highly selective for LSD1 over MAO-A and MAO-BIn vitro enzymatic assay[1][4]

Table 1: In Vitro Enzymatic Activity of this compound

Cell Lines Effect Concentration Range Reference
AEL and AMKL cellsHigh sensitivity and cell growth inhibitionNot specified[1]
TF-1a (AEL)Cell-cycle arrest (G1 and sub-G1) and apoptosis0, 10, 50 nM (48h)[4]
HEL92.1.7 (AEL)Cell-cycle arrest and apoptosisNot specified[4]
CMK11-5 (AMKL)Cell-cycle arrest (G1 and sub-G1) and apoptosis0, 20, 100 nM (48h)[4]
M07e (AMKL)Cell-cycle arrest and apoptosisNot specified[4]

Table 2: Cellular Activity of this compound in AML Cell Lines

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This protocol is designed to assess the disruption of the LSD1-GFI1B interaction in cells treated with this compound.

  • Cell Culture and Treatment: Culture acute erythroid leukemia (AEL) cells (e.g., TF-1a) in appropriate media. Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM) or DMSO as a vehicle control for 24 hours.[8]

  • Cell Lysis: Harvest cells and prepare whole-cell extracts using 1x Laemmli sample buffer (125 mmol/L Tris-HCl pH 7.5, 1% SDS, 20% glycerol).[1]

  • Immunoprecipitation:

    • Prepare chromatin fractions from the treated cells.

    • Incubate the chromatin fractions with an antibody specific for GFI1B overnight to form antibody-antigen complexes.

    • Add protein A/G-agarose beads to precipitate the complexes.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against LSD1 and GFI1B, followed by incubation with appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection system. A decrease in the amount of LSD1 co-immunoprecipitated with GFI1B in T-3775440-treated cells indicates disruption of the interaction.[1]

Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy

This protocol is used to determine the effect of this compound on the binding of LSD1 and GFI1B to the promoter of a target gene (e.g., SPI1).

  • Cell Culture and Treatment: Treat AEL cells (e.g., TF-1a) with this compound or DMSO for 24 hours.

  • Cross-linking and Sonication:

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

    • Harvest the cells and lyse them to isolate the nuclei.

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sonicated chromatin with antibodies specific for LSD1, GFI1B, or a negative control IgG overnight.

    • Add protein A/G-agarose beads to precipitate the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the immunoprecipitated DNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of the target gene (e.g., PI16).[8] An increase in activating histone marks (e.g., H3K4me2) and a decrease in LSD1 binding at the promoter in T-3775440-treated cells would be expected.[2]

Signaling Pathways and Experimental Workflows

GFI1B_Signaling_Pathway cluster_nucleus Nucleus GFI1B GFI1B RepressiveComplex Repressive Complex GFI1B->RepressiveComplex recruits LSD1 LSD1 LSD1->RepressiveComplex CoREST CoREST CoREST->RepressiveComplex TargetGene Target Gene (e.g., SPI1) RepressiveComplex->TargetGene represses T3775440 T-3775440 hydrochloride T3775440->LSD1 irreversibly inhibits & disrupts interaction

Caption: GFI1B recruits a repressive complex to target genes.

CoIP_Workflow start Start: Treated Cells lysis Cell Lysis start->lysis ip Immunoprecipitation (anti-GFI1B) lysis->ip wash Wash ip->wash elute Elute wash->elute wb Western Blot (detect LSD1) elute->wb end End: Assess Interaction wb->end

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion

This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on the GFI1B-LSD1 axis. Its mechanism of action, which involves the allosteric disruption of a protein-protein interaction rather than direct enzymatic inhibition of the transcription factor itself, offers a novel strategy for targeting transcriptional dependencies in cancer. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar compounds.

References

T-3775440 Hydrochloride: A Novel LSD1 Inhibitor Driving Therapeutic Differentiation in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging hematological malignancy with a pressing need for novel therapeutic strategies that can overcome resistance and improve patient outcomes. T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a promising agent that induces differentiation in specific subtypes of AML. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound's role in promoting AML cell differentiation.

Introduction to AML and the Role of Epigenetic Dysregulation

Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, which fail to differentiate into mature blood cells.[1] Epigenetic modifications, including histone methylation, play a crucial role in normal hematopoiesis and are frequently dysregulated in AML, contributing to the block in differentiation and uncontrolled proliferation.[2][3]

Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a key epigenetic regulator that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2][3] In many AML subtypes, LSD1 is overexpressed and forms repressive complexes with transcription factors, leading to the silencing of genes essential for myeloid differentiation.[2][4] This makes LSD1 an attractive therapeutic target for AML.

This compound: A Potent and Selective LSD1 Inhibitor

This compound is a novel, irreversible inhibitor of LSD1.[4][5] It exhibits high selectivity and potent enzymatic inhibition of LSD1.[4]

Chemical Structure:
  • Chemical Formula: C₁₇H₂₁FN₄O₂S · HCl

  • Molecular Weight: 400.9 g/mol

Mechanism of Action: Disrupting the LSD1-GFI1B Complex

The primary mechanism by which this compound induces differentiation in AML cells is through the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B).[4][5] GFI1B is a zinc-finger transcription factor crucial for erythroid and megakaryocytic lineage commitment. In certain AML subtypes, particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), the LSD1-GFI1B complex represses the expression of genes required for myeloid differentiation.[4]

This compound treatment leads to the dissociation of the LSD1-GFI1B complex, resulting in the derepression of myeloid-specific transcription factors such as PU.1.[4][6] This, in turn, activates a transcriptional program that drives the transdifferentiation of the leukemic cells from an erythroid/megakaryocytic lineage towards a granulomonocytic-like lineage.[4][5]

Signaling Pathway of this compound in AML

T3775440_Mechanism cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype T3775440 T-3775440 Hydrochloride LSD1 LSD1 T3775440->LSD1 Inhibits GFI1B GFI1B LSD1->GFI1B Interaction Disrupted CoREST CoREST LSD1->CoREST Forms Complex Myeloid_Genes Myeloid Lineage Target Genes GFI1B->Myeloid_Genes Repression Lifted Erythroid_Genes Erythroid/Megakaryocytic Lineage Genes GFI1B->Erythroid_Genes Represses Transdifferentiation Transdifferentiation to Granulomonocytic Lineage Myeloid_Genes->Transdifferentiation PU1 PU.1 PU1->Myeloid_Genes Activates Growth_Inhibition Cell Growth Inhibition & Apoptosis Transdifferentiation->Growth_Inhibition

Caption: Mechanism of T-3775440 in AML cells.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated potent anti-leukemic activity in a panel of AML cell lines, with particular sensitivity observed in AEL and AMKL cell lines.[4]

Table 1: In Vitro Activity of this compound in AML Cell Lines

Cell LineAML SubtypeIC₅₀ (nmol/L)
TF-1aAEL13
HEL92.1.7AEL38
CMK11-5AMKL25
M07eAMKL76
MOLM-13AML>1000
MV4-11AML>1000

Data extracted from Ishikawa et al., Mol Cancer Ther, 2017.[4]

Treatment with this compound induces morphological changes consistent with differentiation, such as an increased cytoplasm-to-nucleus ratio and nuclear segmentation.[4] Furthermore, it leads to an upregulation of myeloid differentiation markers, like CD11b and CD86, and a downregulation of erythroid markers, such as CD235a.[4]

In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in mouse xenograft models of AML.[4] Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth and was well-tolerated.[4]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

AML ModelTreatmentDose (mg/kg)Tumor Growth Inhibition (%)
HEL92.1.7 (AEL)T-37754401058
HEL92.1.7 (AEL)T-37754403085
CMK11-5 (AMKL)T-37754403072

Data extracted from Ishikawa et al., Mol Cancer Ther, 2017.[4]

Detailed Experimental Protocols

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Cell_Viability_Workflow start Start seed_cells Seed AML cells in 96-well plates start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC₅₀ values measure->analyze end End analyze->end

References

T-3775440 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.

Core Chemical Properties

This compound is a small molecule inhibitor with significant potential in oncological research, particularly in the context of acute myeloid leukemia (AML).[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValue
CAS Number 1422535-52-1[1][2]
Molecular Formula C18H23ClN4O[1]
Molecular Weight 346.85 g/mol [1]
Appearance Solid[1]
Purity >98% by HPLC[3]
Solubility Soluble in DMSO[3]
Storage Short term at 0°C, long term at -20°C[3]

Mechanism of Action and Signaling Pathway

T-3775440 is an irreversible inhibitor of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4).[1] The primary mechanism of action for its anti-leukemic effects involves the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcriptional repressor crucial for the differentiation of erythroid and megakaryocytic lineages.[1][2]

This disruption of the LSD1-GFI1B complex leads to a series of downstream effects, including the upregulation of granulocyte/macrophage markers such as CD86 and CD11b, and the transdifferentiation of acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cells into granulomonocytic-like cells.[1][4] This ultimately impairs the growth of these AML cells.[1][2]

T3775440_Signaling_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects T3775440 This compound LSD1_GFI1B LSD1-GFI1B Complex T3775440->LSD1_GFI1B disrupts interaction H3K4me2 Increased H3K4me2 at target gene promoters (e.g., PI16) LSD1_GFI1B->H3K4me2 Transdifferentiation Transdifferentiation of AEL/AMKL cells H3K4me2->Transdifferentiation leads to CellGrowth Impaired AML Cell Growth Transdifferentiation->CellGrowth results in CD86_CD11b Upregulation of CD86 & CD11b Transdifferentiation->CD86_CD11b characterized by

This compound signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from published research.

Cell Proliferation Assay

This protocol is used to assess the effect of T-3775440 on the growth of leukemia cell lines.

  • Cell Culture : Human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment : 24 hours after seeding the cells, T-3775440 is added at various concentrations (e.g., 0, 10, 50 nM).[4][5]

  • Incubation : The cells are incubated with the compound for a specified period, typically 3 days.[1]

  • Viability Assessment : After the incubation period, cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®. The luminescent signal is measured using a microplate reader.[4]

Western Blotting

This protocol is used to analyze the expression levels of specific proteins in cells treated with T-3775440.

  • Cell Lysis : Cells are treated with the desired concentrations of T-3775440 for 24 or 48 hours.[2][5] The cells are then harvested and lysed to prepare whole-cell extracts in 1x Laemmli sample buffer.[1]

  • Protein Separation : The whole-cell extracts are fractionated by SDS-PAGE.

  • Protein Transfer : The separated proteins are transferred to a nitrocellulose membrane.[1]

  • Blocking : The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.[1]

  • Antibody Incubation : The membrane is incubated overnight with primary antibodies against the proteins of interest (e.g., p27, cleaved PARP), followed by incubation with a secondary antibody.[2][5]

  • Detection : The protein bands are visualized using an appropriate detection method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of T-3775440 on the binding of LSD1 and GFI1B to specific gene promoters.

  • Cross-linking : Cells are treated with T-3775440. The protein-DNA complexes are then cross-linked.

  • Chromatin Shearing : The chromatin is sheared into smaller fragments.

  • Immunoprecipitation : The sheared chromatin is incubated with antibodies specific for LSD1 or GFI1B to immunoprecipitate the protein-DNA complexes.

  • DNA Purification : The DNA is purified from the immunoprecipitated complexes.

  • Quantitative PCR (qPCR) : The purified DNA is analyzed by qPCR to quantify the amount of specific DNA sequences (e.g., the promoter region of PI16) that were bound by the protein of interest.[1]

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Leukemia Cell Culture (e.g., TF-1a) treatment Treatment with T-3775440 cell_culture->treatment prolif_assay Cell Proliferation Assay treatment->prolif_assay western_blot Western Blotting treatment->western_blot chip_assay ChIP Assay treatment->chip_assay prolif_analysis Measure Cell Viability (Luminescence) prolif_assay->prolif_analysis western_analysis Detect Protein Levels (e.g., p27, cPARP) western_blot->western_analysis chip_analysis Quantify DNA Binding (qPCR) chip_assay->chip_analysis

General experimental workflow for studying T-3775440.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Research Findings of T-3775440 Hydrochloride

Abstract

This compound is a potent, irreversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a flavin-dependent monoamine oxidase that plays a critical role in oncogenesis through epigenetic regulation. Preclinical research has demonstrated that T-3775440 exhibits significant anti-tumor activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and in Small-Cell Lung Cancer (SCLC). The primary mechanism of action involves the disruption of critical protein-protein interactions between LSD1 and key transcription factors, leading to lineage-specific transdifferentiation, cell cycle arrest, and apoptosis. This document provides a comprehensive overview of the preclinical data, including in vitro and in vivo findings, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Mechanism of Action

T-3775440 is a derivative of tranylcypromine (B92988) (2-PCPA) and contains a cyclopropylamine (B47189) moiety that binds irreversibly to the FAD cofactor in the catalytic core of LSD1.[1] This binding event potently inhibits the demethylase activity of LSD1. However, its primary anti-leukemic and anti-tumor effects are attributed to a non-catalytic function: disrupting the interaction between LSD1 and SNAG domain-containing transcription factors.[2][3]

  • In AML: T-3775440 disrupts the LSD1-GFI1B (Growth Factor-Independent 1B) complex.[1][4][5] GFI1B is a critical transcription factor for erythroid and megakaryocytic differentiation. By breaking this complex, T-3775440 derepresses myeloid lineage genes, forcing a transdifferentiation of the cancer cells into granulomonocytic-like cells, which ultimately impairs their growth.[1][4]

  • In SCLC: The compound disrupts the interaction between LSD1 and the transcriptional repressor INSM1 (Insulinoma-associated 1), a key regulator of the neuroendocrine phenotype in SCLC.[2][6][7] This leads to the inhibition of neuroendocrine-associated gene expression and reduces SCLC proliferation.[2][6]

AML_Mechanism_of_Action cluster_drug Drug Action cluster_protein Protein Complex cluster_cellular Cellular Outcome T377 T-3775440 LSD1 LSD1 T377->LSD1 Irreversibly Inhibits (Disrupts Complex) GFI1B GFI1B LSD1->GFI1B Interaction Transdiff Transdifferentiation (Granulomonocytic Lineage) LSD1->Transdiff Repression Lifted Arrest Cell Cycle Arrest & Apoptosis Transdiff->Arrest GrowthInhibit Impaired AML Cell Growth Arrest->GrowthInhibit

Caption: Mechanism of T-3775440 Action in Acute Myeloid Leukemia (AML).

SCLC_Mechanism_of_Action cluster_drug Drug Action cluster_protein Protein Complex cluster_cellular Cellular Outcome T377 T-3775440 LSD1 LSD1 T377->LSD1 Irreversibly Inhibits (Disrupts Complex) INSM1 INSM1 LSD1->INSM1 Interaction GeneRep Inhibition of Neuroendocrine Genes (e.g., ASCL1) LSD1->GeneRep Repression Lifted GrowthInhibit Impaired SCLC Cell Growth GeneRep->GrowthInhibit

Caption: Mechanism of T-3775440 Action in Small-Cell Lung Cancer (SCLC).

Quantitative Data Summary

In Vitro Activity

The in vitro potency and selectivity of T-3775440 were determined through enzymatic assays.

ParameterValueTarget/EnzymeNotes
IC₅₀ 2.1 nMRecombinant Human LSD1Demonstrates high-potency inhibition.[1][4][8]
kₑₙₐₖₜ/Kᵢ 1.7 x 10⁵ sec⁻¹ M⁻¹Recombinant Human LSD1Indicates irreversible inhibition.[1][8]
Selectivity HighLSD1 vs. MAO-A & MAO-BT-3775440 is highly selective for LSD1 over other monoamine oxidases.[1][4][8]
Cell-Based Activity

T-3775440 demonstrated potent anti-proliferative effects in specific leukemia subtypes, particularly Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL).

Cell LineSubtypeEffect
TF-1a, HEL92.1.7 AELSensitive; induces cell-cycle arrest and apoptosis.[1][4]
CMK11-5, M07e AMKLSensitive; induces cell-cycle arrest and apoptosis.[1][4]
T-ALL Lines T-ALLInsensitive to treatment.[1]
In Vivo Efficacy in AML Xenograft Models

T-3775440 exhibited significant and dose-dependent anti-tumor activity in mouse subcutaneous xenograft models of AML.

ModelDose (Oral)Dosing ScheduleEfficacy (Day 15)Reference
TF-1a (AEL) 20 mg/kg5 days on / 2 days offT/C = 15.6%[1][8]
TF-1a (AEL) 40 mg/kg5 days on / 2 days offT/C < 0% (Tumor Regression)[1][8]
HEL 92.1.7 (AEL) Efficacious Doses5 days on / 2 days offPotent anti-tumor effects[1][4][8]
CMK11-5 (AMKL) Efficacious Doses5 days on / 2 days offNear complete tumor suppression[1][4][8]

T/C %: (Change in tumor volume of treated group / Change in tumor volume of control group) x 100.

Pharmacodynamic & Safety Findings
ParameterFindingNotes
CD86 mRNA Upregulated in a dose-dependent manner in HEL92.1.7 xenografts.[1][8]A granulocyte/macrophage marker, confirming transdifferentiation in vivo.[8]
PI16 Expression Suppression was reversed by treatment.A direct biomarker of target engagement in tumors.[8]
Platelet Count Transient reduction followed by a significant rebound.Considered a mechanism-based adverse effect of LSD1 inhibition.[4][8]
Red Blood Cells No obvious effect after a single administration.[1][4]
Body Weight Statistically significant differences at higher doses, but efficacious doses were tolerated.[1][8]

Detailed Experimental Protocols

Cell Proliferation Assay
  • Cell Lines & Culture: Human leukemia cell lines (e.g., TF-1a, CMK11-5) were cultured in RPMI1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Procedure:

    • Cells were seeded in microplates.

    • 24 hours after seeding, T-3775440 was added at various concentrations.

    • Following a 3-day incubation period, CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to lyse the cells.

    • Luminescent signals, proportional to the amount of ATP and thus the number of viable cells, were detected using a microplate reader.

    • IC₅₀ values were calculated using a four-parameter logistic curve fit.[1]

Western Blotting
  • Lysate Preparation: Whole-cell extracts were prepared by lysing cells in 1x Laemmli sample buffer (125 mmol/L Tris-HCl pH 7.5, 1% SDS, 20% glycerol).[4]

  • Electrophoresis & Transfer:

    • Lysates were fractionated by SDS-PAGE.

    • Proteins were transferred to a nitrocellulose membrane using an iBlot Gel Transfer Device (Invitrogen).[4]

  • Antibody Incubation:

    • Membranes were blocked using StartingBlock™ T20 (PBS) Blocking Buffer (Pierce).

    • Membranes were incubated overnight with primary antibodies. Key primary antibodies used include: LSD1, GFI1B, CoREST, cleaved PARP, p27, and β-actin.[4]

    • Following washing, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.[4]

    • Detection was performed using a chemiluminescent substrate.

In Vivo AML Xenograft Model
  • Animal Model: Female C.B17/Icr-scid/scid Jcl mice (6-7 weeks old) were used under specific pathogen-free conditions.[4]

  • Tumor Implantation: 2 x 10⁶ AML cells suspended in Matrigel were inoculated subcutaneously into the left flank of each mouse.[4]

  • Treatment:

    • Mice were randomized into treatment and vehicle groups when the mean tumor volume reached approximately 150-350 mm³.

    • T-3775440 was administered orally once daily on a "5 days on / 2 days off" schedule for 2 weeks.[4]

  • Efficacy Evaluation:

    • Tumors were measured twice weekly with vernier calipers.

    • Tumor volumes were calculated using the formula: (length × width²) × 0.5.[4]

    • The T/C% was calculated to determine anti-tumor efficacy.

Xenograft_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_analysis Analysis start 1. AML Cell Culture (2x10^6 cells in Matrigel) implant 2. Subcutaneous Implantation (Female SCID Mice) start->implant growth 3. Tumor Growth Phase implant->growth random 4. Randomization (Tumor Volume: 150-350 mm³) growth->random treat 5. Treatment Phase (Oral T-3775440 or Vehicle) 5 days on / 2 days off for 2 weeks random->treat measure 6. Tumor Measurement (Twice Weekly) treat->measure calc 7. Calculate Tumor Volume ((L x W²) x 0.5) measure->calc end 8. Determine Efficacy (T/C Ratio) calc->end

Caption: Experimental Workflow for In Vivo AML Xenograft Studies.

Conclusion and Future Directions

The preclinical data for this compound strongly support its development as a novel therapeutic agent for specific cancer subtypes. Its unique mechanism of disrupting the LSD1-GFI1B/INSM1 protein-protein interaction provides a clear rationale for its potent activity in AEL, AMKL, and a subset of SCLC. The in vivo studies demonstrate significant, dose-dependent tumor growth inhibition and even regression at tolerated doses. Pharmacodynamic markers confirm target engagement in vivo. While transient thrombocytopenia is noted as a potential on-target toxicity, it appears manageable. Further research, including detailed pharmacokinetic studies and combination therapy assessments, such as with the NEDD8-activating enzyme inhibitor pevonedistat, is warranted to fully elucidate its clinical potential.[9]

References

Methodological & Application

Application Notes and Protocols for T-3775440 Hydrochloride in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 hydrochloride is a potent and irreversible inhibitor of lysine-specific histone demethylase 1 (LSD1), a key enzyme involved in transcriptional regulation.[1][2] It demonstrates high selectivity for LSD1 over other monoamine oxidases.[1][2] The primary mechanism of action of T-3775440 involves the disruption of the interaction between LSD1 and the SNAG domain of transcription factors such as GFI1B and INSM1.[3][4] This interference with critical protein-protein interactions leads to the induction of transdifferentiation in acute myeloid leukemia (AML) cells and potent anti-proliferative effects in small-cell lung cancer (SCLC) cells.[3][5][6] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action: LSD1 Inhibition and Disruption of GFI1B/INSM1 Interaction

This compound covalently modifies the FAD cofactor in the active site of LSD1, leading to its irreversible inhibition.[5] This enzymatic inhibition prevents the demethylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active gene transcription. Furthermore, T-3775440 allosterically disrupts the interaction between LSD1 and the SNAG (Snail/Gfi-1) domain of transcription factors like Growth Factor Independent 1B (GFI1B) and Insulinoma-associated protein 1 (INSM1).[3][4] In AML, the disruption of the LSD1-GFI1B complex leads to the upregulation of myeloid differentiation markers and cell growth arrest.[5][6] In SCLC, interfering with the LSD1-INSM1 interaction inhibits the neuroendocrine transcriptional program, resulting in reduced cell proliferation.[3][4]

T3775440_Mechanism_of_Action Mechanism of Action of this compound cluster_LSD1_complex LSD1 Repressive Complex LSD1 LSD1 GFI1B_INSM1 GFI1B / INSM1 (SNAG Domain) LSD1->GFI1B_INSM1 Interaction Histone_Demethylation Histone Demethylation (H3K4me1/2) LSD1->Histone_Demethylation Catalyzes T3775440 T-3775440 Hydrochloride T3775440->LSD1 T3775440->LSD1 Gene_Repression Target Gene Repression Histone_Demethylation->Gene_Repression Cell_Differentiation_Block Cell Differentiation Block & Proliferation Gene_Repression->Cell_Differentiation_Block

Caption: Mechanism of this compound action.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound
ParameterValueSource
LSD1 Enzymatic Inhibition (IC50) 2.1 nM[1][2]
LSD1 Irreversible Inhibition (kinact/KI) 1.7 x 105 M-1s-1[1][5]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC50 / GI50Source
TF-1aAcute Erythroid Leukemia (AEL)3 daysSensitive (exact value not specified)[5]
HEL92.1.7Acute Erythroid Leukemia (AEL)3 daysSensitive (exact value not specified)[5]
CMK11-5Acute Megakaryoblastic Leukemia (AMKL)3 daysSensitive (exact value not specified)[5]
NCI-H1417Small-Cell Lung Cancer (SCLC)Not specifiedTime and concentration-dependent inhibition[2]
NCI-H510ASmall-Cell Lung Cancer (SCLC)Not specifiedTime and concentration-dependent inhibition[2]
NCI-H526Small-Cell Lung Cancer (SCLC)Not specifiedTime and concentration-dependent inhibition[2]

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (HTRF)

This protocol is adapted from a general Homogeneous Time-Resolved Fluorescence (HTRF) assay for LSD1 activity.

Workflow:

LSD1_Enzymatic_Assay_Workflow LSD1 Enzymatic Assay Workflow Preincubation 1. Pre-incubate LSD1 enzyme with T-3775440 (15 min on ice) Reaction_Initiation 2. Add FAD and biotinylated H3K4me1 peptide substrate Preincubation->Reaction_Initiation Incubation 3. Incubate to allow enzymatic reaction Reaction_Initiation->Incubation Detection 4. Add HTRF detection reagents Incubation->Detection Readout 5. Read HTRF signal Detection->Readout

Caption: Workflow for LSD1 enzymatic inhibition assay.

Materials:

  • Recombinant human LSD1 enzyme

  • This compound

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Biotinylated monomethyl H3(1-21)K4 peptide substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • HTRF Detection Reagents

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the T-3775440 dilutions.

  • Add 0.45 nM of recombinant human LSD1 enzyme to each well.

  • Pre-incubate the plate on ice for 15 minutes.

  • Initiate the enzymatic reaction by adding a mix of 10 µM FAD and the biotinylated H3K4me1 peptide substrate.

  • Incubate the plate for the desired reaction time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and add the HTRF detection reagents according to the manufacturer's protocol.

  • Incubate for the recommended time for signal development.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate IC50 values using a suitable data analysis software.

Cell Proliferation and Viability Assay

This protocol is based on the use of the CellTiter-Glo® Luminescent Cell Viability Assay.

Workflow:

Cell_Viability_Assay_Workflow Cell Viability Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Addition 2. Add serial dilutions of T-3775440 after 24h Cell_Seeding->Compound_Addition Incubation 3. Incubate for the desired duration (e.g., 3 days) Compound_Addition->Incubation Reagent_Addition 4. Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Lysis_and_Signal 5. Lyse cells and stabilize luminescent signal Reagent_Addition->Lysis_and_Signal Readout 6. Measure luminescence Lysis_and_Signal->Readout

Caption: Workflow for cell proliferation and viability assay.

Materials:

  • Human leukemia (e.g., TF-1a, HEL92.1.7, CMK11-5) or SCLC cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

Procedure:

  • Culture the selected cell lines in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[1]

  • Seed the cells into a 96-well opaque-walled plate at an appropriate density.

  • After 24 hours, add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).[1]

  • Incubate the plate for the desired period (e.g., 3 days).[5]

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.[1]

  • Calculate the half-maximal growth inhibitory concentration (GI50) or IC50 values.

Western Blot Analysis

This protocol outlines the general steps for assessing changes in protein expression following treatment with T-3775440.

Materials:

  • AML cell lines (e.g., TF-1a, CMK11-5)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p27, anti-cleaved PARP, anti-LSD1, anti-GFI1B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Treat cells (e.g., TF-1a and CMK11-5) with the desired concentrations of T-3775440 (e.g., 0, 10, 50 nM for TF-1a; 0, 20, 100 nM for CMK11-5) for 24 or 48 hours.[2]

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Prepare whole-cell extracts in Laemmli sample buffer.[5]

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[5]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for investigating the effect of T-3775440 on the binding of LSD1 and GFI1B to target gene promoters.

Materials:

  • AML cell lines

  • This compound

  • Formaldehyde (B43269) for cross-linking

  • Glycine to quench cross-linking

  • ChIP lysis and dilution buffers

  • Antibodies for immunoprecipitation (e.g., anti-LSD1, anti-GFI1B, anti-H3K4me2)

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K and RNase A

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters (e.g., PI16)

Procedure:

  • Treat cells with T-3775440 or vehicle for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G beads.

  • Immunoprecipitate the protein-DNA complexes overnight at 4°C with the antibody of interest.

  • Capture the immune complexes with protein A/G beads.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the protein-DNA complexes from the beads.

  • Reverse the cross-links by heating in the presence of NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Quantify the enrichment of specific DNA sequences using qPCR with primers flanking the target promoter regions.

Disclaimer

These protocols are intended for research use only by qualified professionals. They are provided as a general guide and may require optimization for specific experimental conditions and cell lines. MedChemExpress and other sources cited have not independently confirmed the accuracy of all these methods.[1] They are for reference only.

References

Application Notes and Protocols: T-3775440 Hydrochloride in TF-1a Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2] In acute erythroid leukemia (AEL) cell lines such as TF-1a, this compound has been shown to induce significant anti-proliferative effects.[1] This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound in TF-1a cells.

Mechanism of Action: this compound functions by disrupting the interaction between LSD1 and Growth Factor-Independent 1B (GFI1B), a critical transcription factor for erythroid and megakaryocytic lineage differentiation.[1][3] This disruption leads to the transdifferentiation of these cells into granulomonocytic-like lineages, accompanied by cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in TF-1a cells for various biological effects.

Table 1: In Vitro Efficacy of this compound in TF-1a Cells

ParameterConcentrationIncubation TimeObserved Effect
IC₅₀2.1 nM-Inhibition of LSD1 enzymatic activity[3][4]
Cell Cycle Arrest10, 50 nM24, 48 hoursIncrease in G1 and sub-G1 phase populations[3]
Apoptosis Induction10, 50 nM48 hoursIncreased levels of cleaved PARP[3]
Disruption of LSD1-GFI1B Complex10, 100 nM24 hoursReduced association of LSD1 with GFI1B-containing complexes[1][5]
Transdifferentiation50, 100 nM72 hoursUpregulation of CD86 and downregulation of CD235a surface markers[1][4]

Table 2: In Vivo Antitumor Activity in TF-1a Xenograft Model

DosageAdministrationTreatment DurationOutcome
20 mg/kgOral15 days15.6% Tumor/Control (T/C) value[1][4]
40 mg/kgOral15 days<0% T/C value (near complete tumor suppression)[1][4]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its evaluation in TF-1a cells.

T3775440_Signaling_Pathway T3775440 T-3775440 hydrochloride LSD1 LSD1 T3775440->LSD1 Inhibition LSD1_Complex LSD1-GFI1B-CoREST Complex T3775440->LSD1_Complex Disruption LSD1->LSD1_Complex GFI1B GFI1B GFI1B->LSD1_Complex CoREST CoREST CoREST->LSD1_Complex Erythroid_Genes Erythroid/Megakaryocytic Gene Expression LSD1_Complex->Erythroid_Genes Repression Myeloid_Genes Myeloid Gene Expression LSD1_Complex->Myeloid_Genes Repression Transdifferentiation Transdifferentiation Myeloid_Genes->Transdifferentiation Cell_Cycle_Arrest Cell Cycle Arrest (G1/sub-G1) Transdifferentiation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p27 p27 Cell_Cycle_Arrest->p27 Cleaved_PARP Cleaved PARP Apoptosis->Cleaved_PARP

Caption: this compound signaling pathway in TF-1a cells.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis TF1a_Culture Culture TF-1a cells Treatment Treat with T-3775440 HCl (e.g., 0, 10, 50, 100 nM) TF1a_Culture->Treatment Incubation Incubate (24, 48, 72 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Incubation->Cell_Cycle Western_Blot Western Blot (p27, Cleaved PARP) Incubation->Western_Blot ChIP Chromatin Immunoprecipitation (LSD1, GFI1B) Incubation->ChIP Data_Quantification Quantify Results Cell_Viability->Data_Quantification Cell_Cycle->Data_Quantification Western_Blot->Data_Quantification ChIP->Data_Quantification Conclusion Determine Effective Concentration Data_Quantification->Conclusion

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human erythroleukemia TF-1a cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 ng/mL GM-CSF, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed TF-1a cells in appropriate well plates at a density that allows for logarithmic growth throughout the experiment.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed 5,000-10,000 TF-1a cells per well in 100 µL of culture medium in an opaque-walled 96-well plate.

  • Treatment: Add the desired concentrations of this compound to the wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
  • Cell Preparation: After treatment with this compound, harvest approximately 1 x 10⁶ TF-1a cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Resuspend the cells in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for p27 and Cleaved PARP
  • Cell Lysis:

    • Following treatment, harvest TF-1a cells and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat TF-1a cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis: Harvest and wash the cells. Lyse the cells in a buffer containing protease inhibitors.

  • Chromatin Shearing: Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared chromatin with antibodies against LSD1 or GFI1B, or a negative control IgG, overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C with NaCl. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., PI16).[4]

References

Application Notes and Protocols for T-3775440 Hydrochloride in the HEL92.1.7 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in the regulation of gene expression through histone demethylation. In the context of hematological malignancies, particularly acute myeloid leukemia (AML), LSD1 plays a crucial role in maintaining the leukemic state. The human erythroleukemia cell line, HEL92.1.7, is a valuable in vitro model for studying erythroid differentiation and leukemogenesis. This document provides detailed protocols for the application of this compound to the HEL92.1.7 cell line, including methods for assessing cell viability, and apoptosis, and for analyzing key protein targets.

Mechanism of Action

T-3775440 exerts its anti-leukemic effects by disrupting the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcriptional repressor critical for hematopoietic development.[1] This disruption leads to the transdifferentiation and impaired growth of AML cells.[1] In erythroleukemia cells like HEL92.1.7, LSD1, in complex with GFI1B and other proteins, represses the expression of genes that would otherwise promote differentiation. By inhibiting LSD1, T-3775440 effectively removes this repressive brake, leading to cell cycle arrest and apoptosis.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's effect on the HEL92.1.7 cell line.

ParameterCell LineValueReference
IC50 HEL92.1.7Sensitive, specific value not publicly available[2]

Note: While the exact IC50 value for T-3775440 in HEL92.1.7 cells is not specified in the available literature, the cell line is known to be sensitive to this compound, with observed effects including cell-cycle arrest and apoptosis upon treatment.[2] Researchers should perform a dose-response experiment to determine the precise IC50 under their specific experimental conditions.

Experimental Protocols

Cell Culture

The HEL92.1.7 cell line should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.[3]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of HEL92.1.7 cells.

Materials:

  • HEL92.1.7 cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 complete medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed HEL92.1.7 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC Staining)

This protocol is for quantifying the induction of apoptosis in HEL92.1.7 cells following treatment with this compound.

Materials:

  • HEL92.1.7 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed HEL92.1.7 cells and treat with the desired concentrations of this compound for 48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting the expression levels of LSD1 and GFI1B in HEL92.1.7 cells after treatment with this compound.

Materials:

  • HEL92.1.7 cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against LSD1, GFI1B, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat HEL92.1.7 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway

LSD1_GFI1B_Pathway cluster_nucleus Nucleus T3775440 T-3775440 hydrochloride LSD1 LSD1 T3775440->LSD1 inhibits GFI1B GFI1B LSD1->GFI1B interacts with Histone Histone H3 LSD1->Histone demethylates H3K4/K9 Erythroid_Genes Erythroid Differentiation Genes GFI1B->Erythroid_Genes represses Histone->Erythroid_Genes regulates expression Apoptosis Apoptosis Erythroid_Genes->Apoptosis CellCycleArrest Cell Cycle Arrest Erythroid_Genes->CellCycleArrest

Caption: LSD1-GFI1B signaling pathway inhibition by T-3775440.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture HEL92.1.7 cells Treatment Treat with this compound Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis WesternBlot Western Blot (LSD1, GFI1B) Treatment->WesternBlot Analysis Analyze IC50, Apoptosis Rate, Protein Levels Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis

Caption: Experimental workflow for T-3775440 in HEL92.1.7 cells.

References

Application Notes and Protocols for In vivo Dosing of T-3775440 Hydrochloride in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). By disrupting the interaction between LSD1 and key transcription factors such as GFI1B and INSM1, T-3775440 alters gene expression, leading to cell cycle arrest, apoptosis, and transdifferentiation of cancer cells. These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in mouse xenograft models, serving as a valuable resource for preclinical efficacy studies.

Mechanism of Action: LSD1 Inhibition

T-3775440 targets the flavin adenine (B156593) dinucleotide (FAD) cofactor in the catalytic domain of LSD1, leading to its irreversible inhibition. This prevents the demethylation of histone H3 on lysine (B10760008) 4 (H3K4), a critical step in the regulation of gene expression. In AML, the inhibition of the LSD1-GFI1B complex is crucial for its anti-leukemic effects. In SCLC, T-3775440 disrupts the LSD1-INSM1 and LSD1-GFI1B interactions, which are vital for maintaining the neuroendocrine phenotype and proliferation of cancer cells.

LSD1_Inhibition_Pathway Signaling Pathway of this compound cluster_nucleus Cell Nucleus cluster_effects Cellular Effects T-3775440 T-3775440 LSD1 LSD1 T-3775440->LSD1 Inhibits LSD1-GFI1B Complex LSD1 GFI1B T-3775440->LSD1-GFI1B Complex Disrupts LSD1-INSM1 Complex LSD1 INSM1 T-3775440->LSD1-INSM1 Complex Disrupts Gene_Activation Tumor Suppressor Gene Expression (Activated) T-3775440->Gene_Activation Promotes LSD1->LSD1-GFI1B Complex LSD1->LSD1-INSM1 Complex GFI1B GFI1B GFI1B->LSD1-GFI1B Complex INSM1 INSM1 INSM1->LSD1-INSM1 Complex Histone Histone H3 LSD1-GFI1B Complex->Histone Demethylates H3K4 LSD1-INSM1 Complex->Histone Demethylates H3K4 Gene_Repression Oncogene Expression (Repressed) Histone->Gene_Repression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Transdifferentiation Transdifferentiation Gene_Activation->Cell_Cycle_Arrest Gene_Activation->Apoptosis Gene_Activation->Transdifferentiation

T-3775440 signaling pathway.

Data Presentation

In Vivo Efficacy of this compound in AML Xenograft Models
Cell LineMouse StrainDose (mg/kg)Administration ScheduleTumor Growth Inhibition (TGI)Reference
HEL92.1.7Nude200, 300Oral, twice daily for 14 days60% and 70% respectively[1]
CMK11-5SCID15-20Oral, once dailySignificant tumor growth suppression[2]
TF-1aSCID15-20Oral, once dailySignificant tumor growth suppression[2]

Note: Quantitative TGI values are extracted from graphical representations where specific percentages were not explicitly stated in the source text and should be considered approximations.

In Vivo Efficacy of this compound in SCLC Xenograft Models
Cell LineMouse StrainDose (mg/kg)Administration ScheduleTumor Growth Inhibition (TGI)Reference
NCI-H510ANude10, 30Oral, once dailyDose-dependent tumor growth inhibition
NCI-H526Nude10, 30Oral, once dailyDose-dependent tumor growth inhibition
NCI-H526Nude5Not SpecifiedUp to 59%[3][4]

Note: Quantitative TGI values are extracted from graphical representations where specific percentages were not explicitly stated in the source text and should be considered approximations.

Experimental Protocols

Cell Lines and Culture Conditions
  • AML Cell Lines: HEL92.1.7, CMK11-5, TF-1a

  • SCLC Cell Lines: NCI-H510A, NCI-H526

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Models
  • Mouse Strains: Immunocompromised mice such as Nude (nu/nu) or SCID (Severe Combined Immunodeficiency) mice, typically 6-8 weeks old, are used to prevent graft rejection.

  • Acclimatization: Animals should be acclimatized for at least one week before the commencement of the study.

  • Housing: Mice are housed in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

Subcutaneous Xenograft Model Establishment
  • Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100-200 µL.

  • Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume should be measured 2-3 times per week using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2 .

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Drug Formulation and Administration
  • Formulation: this compound can be formulated for oral administration. A common vehicle is a solution of 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily.

  • Dosing: Doses typically range from 3 to 30 mg/kg, administered orally once or twice daily. A common schedule is 5 days of treatment followed by 2 days of rest.

  • Administration: Administer the drug formulation or vehicle control to the respective groups via oral gavage.

Efficacy Evaluation
  • Tumor Measurement: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration of treatment.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100 .

Xenograft_Workflow Experimental Workflow for Mouse Xenograft Studies cluster_preparation Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Evaluation Cell_Culture 1. Cell Culture (AML or SCLC lines) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment_Group 6a. Treatment Group: Oral administration of This compound Randomization->Treatment_Group Control_Group 6b. Control Group: Oral administration of Vehicle Randomization->Control_Group Monitoring 7. Monitor Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint 8. Study Endpoint & Data Analysis Monitoring->Endpoint

Mouse xenograft experimental workflow.

References

Preparing T-3775440 Hydrochloride Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of T-3775440 hydrochloride stock solutions for use in both in vitro and in vivo experimental settings. This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[1][2][3][][5] Proper preparation and storage of this compound are critical for ensuring experimental reproducibility and accuracy. This guide summarizes the chemical properties of this compound and offers step-by-step instructions for solubilization and storage.

Introduction to this compound

T-3775440 is a small molecule inhibitor that irreversibly targets LSD1 (also known as KDM1A) with high selectivity, exhibiting an IC50 value of 2.1 nM.[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a modification generally associated with transcriptional repression.[3] By inhibiting LSD1, T-3775440 disrupts the formation of repressive chromatin complexes, leading to the transdifferentiation and impaired growth of certain cancer cells, particularly in acute myeloid leukemia (AML).[3][6][7][8][9] The compound has been shown to disrupt the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcription factor crucial for the differentiation of erythroid and megakaryocytic lineages.[2][3]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.

PropertyValueReference
Molecular Formula C18H23ClN4O[1][][10]
Molecular Weight 346.85 g/mol [1][][5][10]
CAS Number 1422535-52-1[1][][5]
Appearance Light yellow to yellow solid[1]

Stock Solution Preparation Protocols

The choice of solvent and preparation method depends on the intended application, i.e., in vitro cell-based assays or in vivo animal studies. It is crucial to use high-purity solvents to avoid introducing contaminants that could affect experimental outcomes.

In Vitro Stock Solution (for Cell Culture)

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Protocol:

  • Pre-handling: Before opening, gently centrifuge the vial of this compound powder to ensure all the solid is at the bottom.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration. Note that hygroscopic DMSO can significantly impact solubility, so using a newly opened bottle is recommended.[1][2]

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, brief sonication in a water bath can aid in dissolving the compound.[11][12]

  • Sterilization: While the high concentration of DMSO is generally self-sterilizing, for sensitive applications, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[1][2]

Solubility Data for In Vitro Use:

SolventSolubilityNotes
DMSO ≥ 30.18 mg/mL (87.01 mM)Use newly opened, anhydrous DMSO for best results.[1]
Water 8.33 mg/mL (24.02 mM)Requires sonication and warming to 60°C for dissolution.[1]

Important Considerations for Cell Culture:

  • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxicity, though this can be cell-line dependent.[13]

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

In Vivo Stock Solution (for Animal Studies)

For administration to animals, a more complex vehicle is often required to ensure solubility and bioavailability. Below are established protocols for preparing this compound for in vivo use.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Corn Oil

  • 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline

  • Sterile tubes and syringes

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a clear solution for administration.

  • Prepare a concentrated stock of T-3775440 in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline to reach the desired final concentration and volume. Mix well.

Protocol 2: DMSO/SBE-β-CD Formulation

  • Prepare a concentrated stock of T-3775440 in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of a 20% SBE-β-CD in saline solution. Mix thoroughly.

Protocol 3: DMSO/Corn Oil Formulation

  • Prepare a concentrated stock of T-3775440 in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of corn oil. Mix vigorously to ensure a uniform suspension.

Solubility Data for In Vivo Formulations:

FormulationSolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (7.21 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.21 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.21 mM)Clear solution

Data sourced from MedChemExpress.[1]

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder 4°CShort-termStore under nitrogen, away from moisture.[1]
-20°C3 yearsFor long-term storage.[2]
Stock Solution in Solvent -20°C1 monthStore under nitrogen, away from moisture.[1][2]
-80°C6 months - 1 yearRecommended for long-term storage to maintain stability.[1][2]

Key Recommendations:

  • Avoid repeated freeze-thaw cycles of stock solutions.[1]

  • When stored at -80°C, use within 6 months to a year for optimal performance.[1][2]

  • If precipitation is observed in a thawed aliquot, gentle warming and vortexing may help to redissolve the compound.

Visualized Protocols and Pathways

Experimental Workflow: Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_start Initial Steps cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol start Start: T-3775440 HCl Powder weigh Weigh appropriate amount of powder start->weigh dissolve_dmso Dissolve in anhydrous DMSO weigh->dissolve_dmso dissolve_dmso_iv Prepare concentrated stock in DMSO weigh->dissolve_dmso_iv vortex_sonicate Vortex / Sonicate to dissolve dissolve_dmso->vortex_sonicate aliquot_iv Aliquot for single use vortex_sonicate->aliquot_iv store_iv Store at -80°C aliquot_iv->store_iv mix_vehicle Mix with appropriate vehicle (e.g., PEG300/Tween-80/Saline) dissolve_dmso_iv->mix_vehicle final_formulation Prepare final formulation mix_vehicle->final_formulation store_iv_vivo Store as per stability data final_formulation->store_iv_vivo G Simplified Mechanism of T-3775440 Action T3775440 T-3775440 HCl LSD1 LSD1 Enzyme T3775440->LSD1 Inhibits LSD1_GFI1B LSD1-GFI1B Complex T3775440->LSD1_GFI1B Disrupts Interaction LSD1->LSD1_GFI1B Demethylation Demethylation LSD1->Demethylation GFI1B GFI1B Transcription Factor GFI1B->LSD1_GFI1B Gene_Repression Target Gene Repression (e.g., Erythroid/Megakaryocytic genes) LSD1_GFI1B->Gene_Repression Maintains Histone Histone H3 (H3K4me2) Histone->Demethylation Demethylation->Gene_Repression Leads to Transdifferentiation Transdifferentiation to Granulomonocytic Lineage Gene_Repression->Transdifferentiation Inhibition leads to

References

Application Note: Western Blot Protocol for Determining LSD1 Target Engagement with T-3775440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3][4] By modifying histone methylation, LSD1 functions as a transcriptional co-repressor or co-activator, influencing a variety of cellular processes.[4][5] Its overexpression is associated with numerous cancers, making it a significant therapeutic target.[1][6]

T-3775440 hydrochloride is a potent and irreversible inhibitor of LSD1 with an IC50 value of 2.1 nM.[7][8] It functions by disrupting the interaction between LSD1 and its binding partners, such as Growth Factor Independent 1B (GFI1B), which is crucial for the differentiation of certain cell lineages.[8][9][10] This application note provides a detailed protocol for assessing the target engagement of this compound with LSD1 in a cellular context using Western blot analysis. The primary method to confirm target engagement is to measure the increase in the global levels of dimethylated H3K4 (H3K4me2), a direct substrate of LSD1.

LSD1 Signaling and Inhibition Pathway

The following diagram illustrates the mechanism of LSD1 in gene repression and how inhibitors like T-3775440 interfere with this process.

LSD1_Pathway cluster_0 Normal Cellular Function cluster_1 Effect of T-3775440 LSD1 LSD1/CoREST Complex H3K4me1 H3K4me1 (Inactive Mark) LSD1->H3K4me1 Demethylation Inhibited_LSD1 Inhibited LSD1 GFI1B GFI1B GFI1B->LSD1 Binds H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Gene Target Gene H3K4me1->Gene Repression Transcriptional Repression Gene->Repression T3775440 T-3775440 T3775440->Inhibited_LSD1 Irreversibly Inhibits Accumulation H3K4me2 Accumulation Inhibited_LSD1->Accumulation Leads to Differentiation Cellular Differentiation Accumulation->Differentiation

Diagram 1: LSD1 mechanism of action and inhibition.

Experimental Protocols

This section details the complete workflow for assessing LSD1 target engagement.

Experimental Workflow Diagram

The diagram below provides a high-level overview of the Western blot procedure.

Western_Blot_Workflow arrow A 1. Cell Culture & Treatment (e.g., AML cell lines) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Electroblotting) C->D E 5. Immunoblotting (Blocking & Antibody Incubation) D->E F 6. Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G

References

Application Notes and Protocols: T-3775440 Hydrochloride in Combination with Other AML Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. While significant progress has been made in AML treatment, resistance to therapy and relapse remain major challenges, highlighting the need for novel therapeutic strategies. T-3775440 hydrochloride is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of AML.[1][2][3] This document provides an overview of the preclinical rationale and detailed protocols for investigating this compound in combination with other AML therapies.

Mechanism of Action of this compound

T-3775440 is a novel, irreversible inhibitor of LSD1 with high selectivity.[2] LSD1, also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In certain subtypes of AML, such as acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), LSD1 is a key component of a repressive complex with the transcription factor GFI1B.[1][2] This complex maintains the leukemic state by suppressing the expression of genes required for myeloid differentiation.

T-3775440 disrupts the interaction between LSD1 and GFI1B, leading to the reactivation of myeloid differentiation genes.[1][2] This forces the transdifferentiation of erythroid/megakaryocytic leukemia cells into granulomonocytic-like cells, ultimately impairing their growth and inducing apoptosis.[1][2][3]

T3775440_Mechanism_of_Action cluster_0 AML Cell (e.g., AEL, AMKL) cluster_1 T-3775440 Treatment LSD1 LSD1 Repressive_Complex LSD1-GFI1B Repressive Complex LSD1->Repressive_Complex GFI1B GFI1B GFI1B->Repressive_Complex Myeloid_Genes Myeloid Differentiation Genes (Suppressed) Repressive_Complex->Myeloid_Genes Represses Complex_Disruption Complex Disruption Repressive_Complex->Complex_Disruption Disrupts Differentiation_Block Differentiation Block & Proliferation Myeloid_Genes->Differentiation_Block T3775440 T-3775440 T3775440->LSD1 Inhibits Myeloid_Genes_Active Myeloid Differentiation Genes (Activated) Complex_Disruption->Myeloid_Genes_Active Transdifferentiation Transdifferentiation & Impaired Growth Myeloid_Genes_Active->Transdifferentiation

Caption: Mechanism of T-3775440 in AML cells.

Rationale for Combination Therapies

While T-3775440 shows significant promise as a monotherapy in specific AML subtypes, combination therapy is a cornerstone of cancer treatment aimed at overcoming resistance and improving efficacy. Preclinical studies with other LSD1 inhibitors have shown synergistic effects when combined with various agents.[4][5] Potential combination strategies for this compound in AML include:

  • BCL-2 Inhibitors (e.g., Venetoclax): Venetoclax (B612062) is a standard-of-care agent for AML, particularly in older patients.[6][7][8][9] LSD1 inhibition can modulate the expression of BCL-2 family members, potentially sensitizing AML cells to venetoclax.

  • Hypomethylating Agents (HMAs; e.g., Azacitidine): HMAs are another backbone of therapy for many AML patients.[7][9][10][11] Combining epigenetic modifiers that act on different pathways (histone demethylation and DNA methylation) could lead to a more profound reprogramming of the leukemic cell epigenome and enhanced anti-leukemic activity.

  • All-trans Retinoic Acid (ATRA): ATRA is a potent differentiating agent. Combination with LSD1 inhibitors has been shown to enhance the differentiation of non-APL AML cells.[12][13]

  • Histone Deacetylase (HDAC) Inhibitors: The combination of LSD1 and HDAC inhibitors has demonstrated preclinical synergy in AML by targeting different aspects of histone modification.[1]

Preclinical Data Summary

The following table summarizes the in vitro and in vivo activity of T-3775440 as a monotherapy, providing a baseline for evaluating combination effects.

Parameter Cell Lines Result Reference
IC50 (LSD1 enzyme) -2.1 nmol/L[2]
In Vitro Proliferation (GI50) TF-1a (AEL)< 0.01 µmol/L[2]
HEL92.1.7 (AEL)< 0.01 µmol/L[2]
CMK11-5 (AMKL)< 0.01 µmol/L[2]
In Vivo Antitumor Efficacy HEL92.1.7 XenograftSignificant tumor growth inhibition[1][14]
CMK11-5 XenograftSignificant tumor growth inhibition[1][14]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay for Combination Studies

This protocol is designed to assess the synergistic, additive, or antagonistic effects of T-3775440 in combination with other AML therapies on the proliferation of AML cell lines.

Materials:

  • AML cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5, MV4-11, OCI-AML3)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., Venetoclax, Azacitidine; stock solutions in appropriate solvent)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Culture: Maintain AML cell lines in RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of T-3775440 and the combination agent in culture medium.

  • Treatment: Add the drugs to the cells in a checkerboard matrix to assess a range of concentrations for both agents, alone and in combination.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: On day 3, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated controls. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In_Vitro_Workflow Start Start Cell_Culture Culture AML Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Preparation Prepare Serial Dilutions of T-3775440 & Combo Agent Cell_Seeding->Drug_Preparation Treatment Treat Cells with Drugs (Single and Combination) Drug_Preparation->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Analyze Data & Calculate Combination Index (CI) Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro combination proliferation assay workflow.
Protocol 2: Western Blot Analysis for Mechanistic Studies

This protocol is used to investigate the molecular mechanisms underlying the effects of T-3775440 combination therapies, such as changes in protein expression related to apoptosis and cell cycle.

Materials:

  • AML cells treated as in Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-LSD1, anti-GFI1B, anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-BCL-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest treated cells, wash with PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Xenograft Model for Combination Efficacy

This protocol outlines the procedure for evaluating the in vivo efficacy of T-3775440 in combination with another agent in an AML xenograft mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • AML cell line (e.g., HEL92.1.7)

  • Matrigel

  • This compound (formulated for in vivo use)

  • Combination agent (formulated for in vivo use)

  • Calipers for tumor measurement

  • Animal monitoring equipment

Procedure:

  • Cell Implantation: Subcutaneously inject immunodeficient mice with AML cells (e.g., 5 x 10^6 HEL92.1.7 cells) mixed with Matrigel.

  • Tumor Growth: Monitor mice for tumor growth.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, T-3775440 alone, Combination agent alone, T-3775440 + Combination agent).

  • Dosing: Administer drugs according to a predetermined schedule (e.g., daily oral gavage for T-3775440).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and perform statistical analysis (e.g., t-test or ANOVA) to compare treatment groups.

Conclusion

This compound is a promising therapeutic agent for AML with a well-defined mechanism of action. The exploration of combination therapies is a critical next step in its development. The protocols provided here offer a framework for the preclinical evaluation of T-3775440 in combination with current and emerging AML therapies. These studies will be essential to identify synergistic combinations and provide a strong rationale for future clinical investigation.

References

Application Notes and Protocols for Flow Cytometry Analysis Following T-3775440 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of T-3775440 hydrochloride, a potent and irreversible lysine-specific histone demethylase 1 (LSD1) inhibitor. The protocols outlined below are designed for studying its impact on cell cycle progression, apoptosis, and cell surface marker expression in acute myeloid leukemia (AML) cell lines.

Introduction

This compound is a selective inhibitor of LSD1, an enzyme frequently overexpressed in various cancers, including AML.[1] Its mechanism of action involves the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key transcriptional repressor in hematopoiesis.[2][3] This disruption leads to the transdifferentiation of erythroid and megakaryocytic leukemia cells into granulomonocytic-like cells, accompanied by cell cycle arrest and apoptosis.[2][3] Flow cytometry is an indispensable tool for elucidating these cellular responses.

Mechanism of Action: this compound

This compound's primary mode of action is the irreversible inhibition of LSD1, with a reported IC50 of 2.1 nM.[1] This inhibition disrupts the LSD1-GFI1B complex, which normally represses genes involved in myeloid differentiation.[3] The subsequent de-repression of these target genes triggers a cellular reprogramming, leading to observable changes in cell phenotype and function.

T3775440_Mechanism Mechanism of Action of this compound T3775440 T-3775440 HCl LSD1 LSD1 T3775440->LSD1 Inhibits LSD1_GFI1B LSD1-GFI1B Complex T3775440->LSD1_GFI1B Disrupts Interaction LSD1->LSD1_GFI1B GFI1B GFI1B GFI1B->LSD1_GFI1B Repression Transcriptional Repression LSD1_GFI1B->Repression Mediates Derepression Transcriptional Derepression LSD1_GFI1B->Derepression Leads to Myeloid_Genes Myeloid Differentiation Target Genes Transdifferentiation Transdifferentiation Myeloid_Genes->Transdifferentiation Induces Repression->Myeloid_Genes Acts on Derepression->Myeloid_Genes Acts on CellCycleArrest Cell Cycle Arrest Transdifferentiation->CellCycleArrest Apoptosis Apoptosis Transdifferentiation->Apoptosis

Mechanism of this compound Action.

Data Presentation

The following tables summarize the expected quantitative outcomes from flow cytometry analysis of AML cell lines, such as TF-1a and CMK11-5, after treatment with this compound.

Table 1: Cell Cycle Analysis in AML Cell Lines Treated with this compound

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
TF-1a Control (DMSO)BaselineBaselineBaselineBaseline
50 nM T-3775440Increased[2]DecreasedDecreasedIncreased[2]
CMK11-5 Control (DMSO)BaselineBaselineBaselineBaseline
100 nM T-3775440Increased[2]DecreasedDecreasedIncreased[2]

Note: "Baseline" refers to the typical cell cycle distribution of untreated cells. "Increased" and "Decreased" indicate the qualitative changes observed following treatment. For precise percentages, refer to the primary literature or conduct the experiment as described below.

Table 2: Cell Surface Marker Expression in AML Cell Lines Treated with this compound

Cell LineTreatmentCD86 ExpressionCD11b ExpressionCD235a ExpressionCD71 Expression
TF-1a Control (DMSO)Baseline MFIBaseline MFIBaseline MFIBaseline MFI
50 nM T-3775440Upregulated[1]Upregulated[1]Downregulated[1]Downregulated[1]
HEL92.1.7 Control (DMSO)Baseline MFIBaseline MFIBaseline MFIBaseline MFI
100 nM T-3775440Upregulated[1]Upregulated[1]Downregulated[1]Downregulated[1]

Note: "Baseline MFI" refers to the mean fluorescence intensity of the indicated marker in untreated cells. "Upregulated" and "Downregulated" describe the observed changes post-treatment. Antibody titration is recommended to determine the optimal staining concentration for accurate MFI measurement.

Experimental Protocols

The following protocols provide a detailed methodology for the key flow cytometry experiments.

Experimental Workflow Overview

Experimental_Workflow Flow Cytometry Experimental Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., TF-1a, CMK11-5) DrugTreatment 2. T-3775440 HCl Treatment (e.g., 24-72h) CellCulture->DrugTreatment CellHarvest 3. Cell Harvesting DrugTreatment->CellHarvest SurfaceStaining 4a. Cell Surface Marker Staining (CD86, CD11b, etc.) CellHarvest->SurfaceStaining For Surface Markers Fixation 4b. Fixation & Permeabilization (70% Ethanol) CellHarvest->Fixation For Cell Cycle FlowCytometry 6. Flow Cytometry Acquisition SurfaceStaining->FlowCytometry PIStaining 5b. Propidium Iodide Staining Fixation->PIStaining PIStaining->FlowCytometry DataAnalysis 7. Data Analysis (Cell Cycle & Marker Expression) FlowCytometry->DataAnalysis

General workflow for flow cytometry analysis.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Culture : Culture human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding : Seed the cells at an appropriate density in multi-well plates or flasks 24 hours prior to drug treatment.

  • Drug Preparation : Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10-100 nM).

  • Treatment : Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the cell cultures.

  • Incubation : Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis using Propidium Iodide
  • Cell Harvesting : Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing : Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation : Resuspend the cell pellet in 100 µL of PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.

  • Incubation : Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Rehydration : Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 1 mL of PBS and incubate for 1 minute at room temperature.

  • Staining : Centrifuge the cells again and resuspend the pellet in 250 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

  • Incubation : Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer using a linear scale for the PI signal. Gate on single cells to exclude doublets and aggregates.

Protocol 3: Cell Surface Marker Staining
  • Cell Harvesting : After treatment, collect the cells and centrifuge at 300 x g for 5 minutes.

  • Washing : Wash the cells twice with 2 mL of ice-cold staining buffer (PBS with 2% FBS).

  • Fc Receptor Blocking (Optional but Recommended) : Resuspend the cells in 100 µL of staining buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Antibody Staining : Add the fluorescently conjugated primary antibodies (e.g., anti-CD86, anti-CD11b, anti-CD235a, anti-CD71) at a pre-titrated optimal concentration.

  • Incubation : Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing : Wash the cells twice with 2 mL of staining buffer to remove unbound antibodies.

  • Resuspension : Resuspend the final cell pellet in 300-500 µL of staining buffer.

  • Flow Cytometry Analysis : Analyze the samples on a flow cytometer. Use appropriate isotype controls to set the gates for positive staining.

Apoptosis Analysis

The increase in the sub-G1 population observed in the cell cycle analysis is indicative of apoptosis.[2] For a more detailed investigation of apoptosis, consider using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) staining. This allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Concluding Remarks

The protocols and data presented here provide a robust framework for investigating the cellular effects of this compound using flow cytometry. Adherence to these guidelines, with appropriate experimental optimization, will enable researchers to accurately quantify the impact of this LSD1 inhibitor on leukemia cell lines, contributing to a deeper understanding of its therapeutic potential.

References

Troubleshooting & Optimization

T-3775440 hydrochloride solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with T-3775440 hydrochloride in cell culture media.

Troubleshooting Guide: this compound Precipitation in Cell Culture

This guide provides a systematic approach to diagnosing and resolving precipitation of this compound in your cell culture experiments.

Issue 1: Precipitate Observed Immediately Upon Dilution in Cell Culture Medium

Symptoms:

  • Cloudiness or visible particles appear as soon as the this compound stock solution is added to the cell culture medium.

  • The medium appears hazy or contains crystalline structures.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Final Concentration Exceeds Solubility Limit The desired final concentration of this compound may be too high for the aqueous environment of the cell culture medium. Solution: Lower the final working concentration and perform a dose-response experiment to find the maximum soluble concentration that still yields the desired biological effect.
Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the medium can cause a solvent shock, leading to immediate precipitation of the compound.[1] Solution: Pre-warm the cell culture medium to 37°C. Instead of adding the stock solution directly, prepare an intermediate dilution in pre-warmed medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersal.[1]
Highly Concentrated Stock Solution Using a very high concentration stock solution necessitates a large dilution factor, which can increase the likelihood of precipitation upon addition to the aqueous medium. Solution: Consider preparing a lower concentration stock solution in DMSO. This will require adding a slightly larger volume to your medium but can improve solubility. However, ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%).[1]
Issue 2: Precipitate Forms After Incubation (Delayed Precipitation)

Symptoms:

  • The medium is clear immediately after adding this compound but becomes cloudy or contains visible precipitate after several hours or days in the incubator.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Compound Instability This compound may have limited stability in the aqueous, buffered environment of cell culture medium at 37°C over extended periods. Solution: Perform media changes with freshly prepared this compound-containing medium every 24-48 hours to replenish the compound and remove any potential degradants or precipitates.
Interaction with Media Components Components in the medium, such as salts, amino acids, or proteins in serum, can interact with this compound over time, leading to the formation of insoluble complexes.[1] Solution: If your cell line is amenable, test the solubility in a different basal medium formulation. You can also assess solubility in serum-free versus serum-containing media to determine if serum proteins are contributing to the issue.
pH and Temperature Fluctuations Cellular metabolism can alter the pH of the medium, which can affect the solubility of a hydrochloride salt.[2] Temperature cycling from removing plates from the incubator can also impact solubility. Solution: Ensure your medium is adequately buffered for the CO₂ concentration in your incubator. For stringent pH control, consider using a HEPES-buffered medium.[2] Minimize the time that culture vessels are outside the incubator.
Media Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit. Solution: Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the powder in 100% fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Hygroscopic DMSO can negatively impact solubility, so use a newly opened bottle.[4]

  • Complete Solubilization: If necessary, gently warm the solution at 37°C and vortex or sonicate to ensure complete dissolution.[4]

  • Visual Inspection: Visually confirm that the stock solution is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes. Store at -20°C or -80°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.

  • Add to Medium: In a multi-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium (pre-warmed to 37°C). Include a DMSO-only control. For example, add 2 µL of each DMSO stock to 200 µL of medium.

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). A spectrophotometer can be used to quantitatively measure turbidity by reading the absorbance at 600 nm.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration under your specific experimental conditions.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility DataNotes
DMSO ≥ 30.18 mg/mL (87.01 mM)[4]Use fresh, anhydrous DMSO as it is hygroscopic.[3][4]
Water 8.33 mg/mL (24.02 mM)[4]Requires sonication and warming to 60°C for dissolution.[4]
Ethanol Insoluble[3]Not a suitable solvent for preparing stock solutions.

Mandatory Visualizations

Signaling Pathway of this compound

T3775440_pathway cluster_nucleus Nucleus LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 Demethylation GFI1B GFI1B GFI1B->LSD1 Interaction TargetGenes Target Gene (e.g., PI16) GFI1B->TargetGenes Repression CoREST CoREST CoREST->LSD1 HDAC1 HDAC1 HDAC1->LSD1 T3775440 T-3775440 hydrochloride T3775440->LSD1 Irreversible Inhibition

Caption: Mechanism of action of this compound as an LSD1 inhibitor.

Experimental Workflow for Preparing Working Solutions

experimental_workflow start Start stock Prepare Concentrated Stock in DMSO start->stock aliquot Aliquot and Store at -20°C or -80°C stock->aliquot warm_medium Pre-warm Cell Culture Medium to 37°C aliquot->warm_medium intermediate_dilution Prepare Intermediate Dilution in Medium (Optional but Recommended) warm_medium->intermediate_dilution final_dilution Add to Bulk Medium Dropwise with Swirling intermediate_dilution->final_dilution visual_check Visually Inspect for Precipitation final_dilution->visual_check add_to_cells Add to Cells visual_check->add_to_cells Clear end End visual_check->end Precipitate (Troubleshoot) add_to_cells->end

Caption: Recommended workflow for preparing this compound working solutions.

Troubleshooting Logic for Precipitation Issues

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed timing When does it occur? start->timing immediate Immediately timing->immediate Immediately delayed After Incubation timing->delayed After Incubation check_conc Is final concentration too high? immediate->check_conc check_stability Is the compound unstable? delayed->check_stability check_dilution Was dilution done properly? check_conc->check_dilution No solution_immediate Lower concentration and/or improve dilution technique check_conc->solution_immediate Yes check_dilution->solution_immediate check_interaction Interaction with media components? check_stability->check_interaction No solution_delayed Change media frequently, test different media, or optimize culture conditions check_stability->solution_delayed Yes check_environment pH/Temp/Evaporation issues? check_interaction->check_environment No check_interaction->solution_delayed Yes check_environment->solution_delayed

Caption: A logical flowchart for troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an irreversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1).[4][5] It functions by disrupting the interaction between LSD1 and the transcription factor GFI1B, which is crucial for the differentiation of certain cell lineages.[5][6] This disruption leads to changes in gene expression, cell transdifferentiation, and impaired growth in sensitive cancer cell lines.[5]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] this compound has good solubility in DMSO.[3][4]

Q3: My cells are sensitive to DMSO. How can I minimize the final DMSO concentration in my cell culture?

A3: To minimize the final DMSO concentration, you can prepare a more concentrated stock solution in DMSO. However, this may increase the risk of precipitation upon dilution. A balanced approach is to determine the maximum tolerable DMSO concentration for your specific cell line (often between 0.1% and 0.5%) and adjust your stock solution concentration accordingly.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can I dissolve this compound directly in water or PBS?

A4: While this compound has some solubility in water, it requires heating and sonication to dissolve.[4] It is generally not recommended to prepare primary stock solutions in aqueous buffers, as the stability may be lower compared to DMSO stocks stored at low temperatures. For final dilutions into aqueous cell culture media, follow the recommended workflow to minimize precipitation.

Q5: Does serum in the cell culture medium affect the solubility of this compound?

A5: Serum proteins, particularly albumin, can bind to small molecules. This binding can either increase the apparent solubility of a compound or, in some cases, contribute to the formation of insoluble complexes over time.[8] If you suspect serum is contributing to precipitation, you can try reducing the serum concentration or, if your cells tolerate it, using a serum-free medium for the duration of the treatment.

Q6: I've tried all the troubleshooting steps, and I still see some precipitation at my desired working concentration. What should I do?

A6: If precipitation persists even after optimization, it is likely that your desired concentration is above the thermodynamic solubility limit of this compound in your specific cell culture medium. In this case, you should consider the highest soluble concentration as your maximum working concentration. It is also possible to filter the final working solution through a 0.22 µm syringe filter before adding it to the cells to remove any precipitate, but be aware that this will reduce the actual concentration of the compound in the solution.

References

Preventing T-3775440 hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of T-3775440 hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme implicated in the development of certain cancers, particularly Acute Myeloid Leukemia (AML).[1][2] As a weakly basic compound formulated as a hydrochloride salt, its solubility in aqueous solutions is highly pH-dependent. Precipitation can occur, leading to inaccurate and irreproducible experimental results.

Q2: What are the primary causes of this compound precipitation in aqueous solutions?

The main reasons for this compound precipitation are:

  • pH Shifts: T-3775440 is a weakly basic drug. In acidic solutions, it exists primarily in its more soluble protonated (salt) form. As the pH of the solution increases towards neutral or alkaline, the equilibrium shifts towards the less soluble, unprotonated free base, which can precipitate out of solution.

  • Disproportionation: This phenomenon involves the conversion of the hydrochloride salt to its free base in an aqueous environment, leading to precipitation. This is a common issue for hydrochloride salts of weakly basic compounds.

  • High Concentration: Attempting to prepare a solution at a concentration that exceeds the solubility limit of this compound in a given solvent system will result in precipitation.

Q3: How can I prevent the precipitation of this compound in my experiments?

Several strategies can be employed to prevent precipitation:

  • pH Control: Maintaining the pH of the aqueous solution in a slightly acidic range is crucial to keep the compound in its more soluble ionized form. The use of appropriate buffer systems is highly recommended.

  • Use of Co-solvents: For in vivo and in vitro studies, preparing a stock solution in an organic solvent like DMSO and then using a co-solvent system (e.g., with PEG300, Tween-80, or SBE-β-CD) for dilution into aqueous media can help maintain solubility.

  • Temperature Control: Preparing and storing solutions at a controlled temperature can help prevent precipitation. For some hydrochloride salts, storage at lower temperatures (2-8°C) can slow down disproportionation.

  • Proper Dissolution Technique: A stepwise dilution of a concentrated stock solution into the aqueous buffer while vortexing can prevent localized high concentrations and subsequent precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dissolving this compound in a neutral buffer (e.g., PBS pH 7.4). The pH of the buffer is too high, causing the conversion of the soluble hydrochloride salt to the insoluble free base.- Use a buffer with a lower pH (e.g., a citrate (B86180) buffer of pH 4.5-5.5). - If a neutral pH is required, prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay.
A clear solution of this compound becomes cloudy or forms a precipitate over time. - Slow disproportionation of the salt to the free base, especially at room temperature. - A gradual pH shift in an unbuffered or weakly buffered solution.- Prepare fresh solutions for each experiment. - If storage is necessary, store the solution at 2-8°C to slow down disproportionation. - Ensure your buffer has sufficient capacity to maintain the desired pH over the duration of your experiment.
Variability in experimental results when using this compound solutions. Partial precipitation of the compound, leading to inconsistent concentrations in the solution.- Visually inspect your solutions for any signs of precipitation before each use. - If possible, filter the solution through a 0.22 µm filter before use to remove any undissolved particles. - Consider quantifying the concentration of this compound in your solution using a validated analytical method like HPLC to ensure consistency.

Quantitative Data

Disclaimer: The following data is representative of the expected behavior of a weakly basic hydrochloride salt and should be used as a guideline. Experimental determination of the solubility of this compound under your specific conditions is recommended.

Table 1: Representative pH-Dependent Aqueous Solubility of this compound at 25°C

pHRepresentative Solubility (mg/mL)Molar Solubility (mM)
2.0> 10> 28.8
4.0~ 5.0~ 14.4
6.0~ 0.5~ 1.4
7.4< 0.1< 0.29
8.0< 0.05< 0.14

Table 2: Representative Temperature-Dependent Aqueous Solubility of this compound at pH 4.5

Temperature (°C)Representative Solubility (mg/mL)
4~ 3.0
25~ 5.0
37~ 7.5

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound for In Vitro Assays

  • Prepare a Stock Solution: Accurately weigh the desired amount of this compound powder. Dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.

  • Select an Appropriate Buffer: Choose a buffer system that will maintain a slightly acidic pH (e.g., citrate buffer, pH 4.5-5.5).

  • Dilution: To prepare the working solution, perform a serial dilution of the DMSO stock solution into the chosen aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing and to avoid localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the final concentration or the buffer composition.

Protocol 2: Preparation of a Formulation for In Vivo Studies

The following is an example of a formulation that can be used for in vivo studies. The final concentration and solvent ratios may need to be optimized for your specific experimental needs.

  • Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 25 mg/mL.

  • Prepare the Vehicle: In a separate tube, prepare the vehicle by mixing the components in the following order:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Formulation: Add the this compound stock solution (10% of the final volume) to the prepared vehicle. For example, to prepare 1 mL of a 2.5 mg/mL formulation, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the vehicle.

  • Homogenization: Mix the final formulation thoroughly by vortexing or sonication until a clear and homogenous solution is obtained.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed check_ph Check pH of Solution start->check_ph ph_high pH is neutral or alkaline check_ph->ph_high adjust_ph Use a lower pH buffer (e.g., pH 4.5-5.5) ph_high->adjust_ph Yes check_concentration Check Concentration ph_high->check_concentration No solution_clear Solution is Clear adjust_ph->solution_clear conc_high Concentration exceeds solubility limit check_concentration->conc_high dilute_solution Reduce final concentration conc_high->dilute_solution Yes check_storage Check Storage Conditions (Temperature, Light) conc_high->check_storage No dilute_solution->solution_clear improper_storage Improper storage check_storage->improper_storage proper_storage Store at 2-8°C, protected from light. Prepare fresh solutions. improper_storage->proper_storage Yes check_dissolution Review Dissolution Method improper_storage->check_dissolution No proper_storage->solution_clear improper_dissolution Improper technique check_dissolution->improper_dissolution proper_dissolution Use co-solvents. Perform stepwise dilution. improper_dissolution->proper_dissolution Yes improper_dissolution->solution_clear No proper_dissolution->solution_clear

Caption: Troubleshooting workflow for this compound precipitation.

LSD1_Signaling_Pathway Mechanism of Action of T-3775440 cluster_nucleus Cell Nucleus LSD1 LSD1 (KDM1A) GFI1B GFI1B LSD1->GFI1B Interaction Disrupted Repressor_Complex LSD1-CoREST-GFI1B Repressor Complex CoREST CoREST HDAC HDAC1/2 Target_Genes Target Genes (e.g., Erythroid/Megakaryocytic Differentiation Genes) Repressor_Complex->Target_Genes Binds to promoter H3K4me2 H3K4me2 (Active Chromatin Mark) Repressor_Complex->H3K4me2 Demethylates Transcription_Repression Transcription Repression Repressor_Complex->Transcription_Repression T3775440 T-3775440 T3775440->LSD1 Irreversibly Inhibits Transcription_Activation Transcription Activation T3775440->Transcription_Activation H3K4me1_0 H3K4me1/0 (Repressed Chromatin Mark) AML_Proliferation AML Cell Proliferation Transcription_Repression->AML_Proliferation Cell_Differentiation Granulomonocytic Differentiation Transcription_Activation->Cell_Differentiation

Caption: T-3775440 disrupts the LSD1-GFI1B complex, leading to gene expression changes and AML cell differentiation.

References

Troubleshooting Inconsistent Results with T-3775440 Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with T-3775440 hydrochloride. The information is designed to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing variable IC50 values for T-3775440 in my cell proliferation assays?

Possible Causes and Troubleshooting Steps:

  • Compound Solubility and Stability: this compound can be challenging to dissolve and may precipitate out of solution, leading to inconsistent effective concentrations.

    • Recommendation: Prepare fresh stock solutions in DMSO for each experiment.[1] Use newly opened, high-purity DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2] For aqueous solutions, warming and sonication can aid dissolution.[2] Store stock solutions in small aliquots at -80°C for up to 6 months or -20°C for up to 1 month to minimize freeze-thaw cycles.[2]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to T-3775440. For instance, acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cell lines have shown high sensitivity.[3][4]

    • Recommendation: Confirm the expected sensitivity of your chosen cell line based on published data. If you are using a novel cell line, perform a dose-response curve over a wide concentration range to determine its specific sensitivity.

  • Assay Duration: The anti-proliferative effects of T-3775440 are time-dependent.[5][6]

    • Recommendation: Ensure your assay incubation time is sufficient to observe the desired effect. A minimum of 3 days of treatment is often required to see a significant impact on cell proliferation.[3]

  • Inaccurate Pipetting: Small volumes of highly concentrated stock solutions are often used, making minor pipetting errors significant.

    • Recommendation: Use calibrated pipettes and perform serial dilutions to reach your final concentrations. This minimizes the impact of pipetting inaccuracies.

Q2: My Western blot results for downstream targets of LSD1 are not showing the expected changes after T-3775440 treatment. What could be wrong?

Possible Causes and Troubleshooting Steps:

  • Insufficient Treatment Time or Concentration: The modulation of protein expression downstream of LSD1 inhibition may require a specific duration and concentration of T-3775440.

    • Recommendation: Optimize the treatment time and concentration for your specific cell line and target protein. For example, in TF-1a and CMK11-5 cells, changes in p27 and cleaved PARP levels were observed after 24 to 48 hours of treatment with concentrations ranging from 10 to 100 nM.[1]

  • Subcellular Fractionation: LSD1 is a nuclear protein. If you are looking at histone modifications, ensuring you have a clean nuclear extract is critical.

    • Recommendation: Use a reliable nuclear extraction protocol and verify the purity of your fractions with appropriate markers (e.g., a cytoplasmic marker like GAPDH and a nuclear marker like Lamin B1).

  • Antibody Quality: The primary antibody used for your target protein may not be specific or sensitive enough.

    • Recommendation: Validate your primary antibody using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions.

Q3: I am not observing the expected transdifferentiation of my AML cells in vitro. Why might this be?

Possible Causes and Troubleshooting Steps:

  • Cell Line Specificity: The transdifferentiation effect of T-3775440 has been specifically noted in erythroid and megakaryocytic lineage cells, inducing a shift towards a granulomonocytic-like lineage.[3][4]

    • Recommendation: Verify that you are using a responsive cell line (e.g., HEL92.1.7). The effect may not be as pronounced or present in other AML subtypes.

  • Inadequate Biomarker Selection: You may not be using the most appropriate markers to detect transdifferentiation.

    • Recommendation: Assess a panel of lineage-specific markers. For example, T-3775440 treatment has been shown to upregulate the granulocyte/macrophage markers CD86 and CD11b, while downregulating the erythroid markers CD235a and CD71.[2]

  • Disruption of the LSD1-GFI1B Interaction: The primary mechanism for transdifferentiation in AML is the disruption of the LSD1-GFI1B complex.[1][3][4]

    • Recommendation: If possible, perform co-immunoprecipitation experiments to confirm that T-3775440 is disrupting the interaction between LSD1 and GFI1B in your experimental system.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

Table 1: In Vitro Activity of this compound

ParameterValueEnzyme/Cell LineReference
IC50 2.1 nMRecombinant human LSD1[1][2][3]
kinact/KI 1.7 x 10^5 (sec⁻¹ M⁻¹)Recombinant human LSD1[2][3]
Effective Concentration 10 - 100 nMAML Cell Lines (e.g., TF-1a, CMK11-5)[1]

Table 2: In Vivo Experimental Parameters for T-3775440

ParameterDetailsAnimal ModelReference
Dosage 3 - 40 mg/kgMouse Xenograft (AML)[2][3]
Administration OralMouse Xenograft (AML)[1][3]
Dosing Schedule 5 days on / 2 days offMouse Xenograft (AML)[2]

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Seed human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) in RPMI-1640 medium supplemented with 10% FBS in 96-well plates.

  • Compound Preparation: Prepare a stock solution of this compound in fresh, high-purity DMSO. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: 24 hours after seeding, add the desired concentrations of T-3775440 or vehicle control (DMSO) to the cells.

  • Incubation: Incubate the plates for 3 days in a humidified incubator at 37°C and 5% CO₂.[3]

  • Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

Western Blot Analysis
  • Cell Treatment: Treat cells (e.g., TF-1a, CMK11-5) with the desired concentrations of T-3775440 for 24 or 48 hours.[1]

  • Cell Lysis: Harvest and lyse the cells in 1x Laemmli sample buffer.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Fractionate the protein lysates by SDS-PAGE and transfer the separated proteins to a nitrocellulose membrane.[3]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., StartingBlock™ T20 (PBS) Blocking Buffer) for 1 hour at room temperature.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

T3775440_Mechanism_of_Action cluster_1 LSD1 Complex cluster_2 Downstream Effects T3775440 T-3775440 hydrochloride LSD1 LSD1 T3775440->LSD1 irreversibly inhibits GFI1B GFI1B LSD1->GFI1B interacts with Repression Repression of Myeloid Genes LSD1->Repression promotes GFI1B->Repression promotes Proliferation AML Cell Proliferation Repression->Proliferation leads to

Caption: Mechanism of T-3775440 in AML.

Troubleshooting_Workflow cluster_compound Compound Preparation & Handling cluster_assay Experimental Assay Parameters cluster_analysis Data Analysis & Interpretation start Inconsistent Experimental Results solubility Check Solubility (Fresh DMSO, Sonication) start->solubility cell_line Confirm Cell Line Sensitivity start->cell_line storage Verify Storage (-80°C, Aliquots) solubility->storage duration Optimize Treatment Duration & Concentration storage->duration cell_line->duration controls Validate Antibodies & Controls duration->controls biomarkers Select Appropriate Biomarkers controls->biomarkers end Consistent Results biomarkers->end

Caption: Troubleshooting workflow for inconsistent results.

References

Optimizing T-3775440 hydrochloride concentration for cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing T-3775440 hydrochloride in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 2.1 nM.[1][2] Its primary mechanism involves disrupting the interaction between LSD1 and Growth Factor-Independent 1B (GFI1B), a key transcription factor in the differentiation of erythroid and megakaryocytic cell lineages.[1][3] This disruption leads to the transdifferentiation of these cells into granulomonocytic-like cells, cell-cycle arrest, and ultimately, apoptosis.[1] In Small Cell Lung Cancer (SCLC), T-3775440 has been shown to disrupt the interaction between LSD1 and the transcriptional repressor INSM1, inhibiting the expression of neuroendocrine-associated genes.[4]

Q2: Which cancer cell lines are most sensitive to this compound?

A2: Published studies have shown high sensitivity to T-3775440 in Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL) cell lines.[3] Specific examples of sensitive cell lines include TF-1a, HEL92.1.7, CMK11-5, and M07e.[1][2] Certain Small Cell Lung Cancer (SCLC) cell lines, such as DMS53, NCI-H1417, NCI-H510A, and NCI-H526, have also demonstrated sensitivity to the compound.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a stock solution of this compound, it is advisable to use a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). Once dissolved, the stock solution should be aliquoted and stored at -20°C or -80°C to maintain stability and minimize degradation. It is important to avoid repeated freeze-thaw cycles.

Q4: Can this compound interfere with common cytotoxicity assay readouts?

A4: While specific interference for T-3775440 has not been widely reported, small molecules can sometimes interfere with assay chemistries. For example, some compounds can chemically reduce reagents like MTT, leading to inaccurate viability readings.[5] It is always recommended to include a "compound-only" control (without cells) to check for any direct interaction with the assay reagents.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating.
Edge effects due to evaporation.[6]Avoid using the outer wells of the plate, or ensure proper humidification in the incubator.
Compound precipitation.Visually inspect wells for precipitate after adding the compound. Consider using a lower final solvent concentration or preparing fresh dilutions.
Unexpected increase in cell viability at high concentrations Compound interference with the assay.[5]Run a control with the compound in cell-free media to check for direct effects on the assay reagents. Consider using an alternative cytotoxicity assay with a different detection method.
Cellular stress response.[5]Increase the concentration range to ensure you are reaching a cytotoxic level. Visually inspect cell morphology under a microscope for signs of stress or death.
Low or no cytotoxic effect observed Sub-optimal compound concentration.Perform a dose-response experiment with a wider range of concentrations.
Insufficient incubation time.Increase the incubation time with the compound (e.g., from 24 to 48 or 72 hours).
Compound instability in culture media.[7]Prepare fresh dilutions of the compound for each experiment. Consider the stability of the compound in your specific cell culture medium over the experiment's duration.
Cell line is resistant to the compound's mechanism of action.Confirm that the target (LSD1) is expressed and functional in your cell line.

Experimental Protocols

General Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).

Materials:

  • This compound

  • Sensitive cancer cell line (e.g., TF-1a, CMK11-5)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[2]

  • 96-well opaque-walled microplates

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Microplate luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed the cells into a 96-well opaque-walled plate.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

    • Carefully add the diluted compound or vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all experimental wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Quantitative Data Summary

Cell LineAssay TypeConcentration RangeIncubation TimeObserved EffectReference
TF-1aCell Proliferation0, 10, 50 nM24 and 48 hIncreased G1 and sub-G1 phase populations, induction of apoptosis.[1]
CMK11-5Cell Proliferation0, 20, 100 nM24 and 48 hIncreased G1 and sub-G1 phase populations, induction of apoptosis.[1]
Multiple Leukemia LinesCell ProliferationNot specified3 daysHigh sensitivity in AEL and AMKL cell lines.[3]
NCI-H1417, NCI-H510A, NCI-H526Cell ProliferationNot specifiedNot specifiedTime- and concentration-dependent antiproliferative effects.[4]

Visualizations

T3775440_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Cellular Effects LSD1 LSD1 Histone Histone H3 LSD1->Histone Demethylation Transdifferentiation Transdifferentiation LSD1->Transdifferentiation Disruption of LSD1-GFI1B Interaction CellCycleArrest Cell Cycle Arrest LSD1->CellCycleArrest Apoptosis Apoptosis LSD1->Apoptosis GFI1B GFI1B GFI1B->Histone Recruits LSD1 TranscriptionRepression Transcription Repression Histone->TranscriptionRepression TargetGenes Target Gene Expression (e.g., PI16) TranscriptionRepression->TargetGenes Inhibits T3775440 T-3775440 hydrochloride T3775440->LSD1 Irreversible Inhibition

Caption: Signaling pathway of this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis CellCulture 1. Culture Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundPrep 3. Prepare T-3775440 Dilutions Treatment 4. Add Compound to Wells CompoundPrep->Treatment Incubation 5. Incubate for 24-72h Treatment->Incubation AddReagent 6. Add Viability Reagent MeasureSignal 7. Measure Luminescence AddReagent->MeasureSignal DataNormalization 8. Normalize to Control IC50 9. Calculate IC50 DataNormalization->IC50

Caption: Experimental workflow for a cytotoxicity assay.

References

T-3775440 hydrochloride off-target effects in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of T-3775440 hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It functions by binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the catalytic core of the LSD1 enzyme.[3] In cancer cells, its anti-proliferative effects are primarily driven by the disruption of protein-protein interactions between LSD1 and key transcription factors, rather than solely through the inhibition of its demethylase activity.[4]

Q2: Is this compound a selective inhibitor?

Yes, T-3775440 is highly selective for LSD1. It shows significantly less activity against other monoamine oxidases (MAOs), such as MAO-A and MAO-B.[1][5] This selectivity is a key feature of the compound.

Q3: What are the known "off-target" effects of this compound in cancer cell lines?

Currently, there is limited publicly available data from broad kinase selectivity panels or comprehensive proteomic screens to definitively identify widespread off-target effects of this compound. However, a significant "mechanism-based" adverse effect has been observed in vivo, which is transient thrombocytopenia (a temporary reduction in platelet counts), followed by a rebound.[1][5] This is considered an on-target effect related to the essential role of LSD1 in hematopoiesis.

Irreversible LSD1 inhibitors as a class, derived from tranylcypromine (B92988) (TCP), can sometimes exhibit affinities for other targets like neurotransmitters, metabolizing enzymes, receptors, and transporters, which may lead to side effects.[6]

Troubleshooting Guide

Problem 1: Unexpected changes in cell phenotype unrelated to the expected differentiation or apoptosis.

  • Possible Cause: While T-3775440 is highly selective for LSD1, unexpected phenotypic changes could arise from effects on non-histone substrates of LSD1 or downstream consequences of disrupting LSD1-protein complexes that are not yet fully characterized.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify the engagement of LSD1 by assessing the expression of known downstream markers. For example, in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cell lines, T-3775440 treatment should lead to the upregulation of granulocyte/macrophage markers like CD86 and CD11b, and downregulation of erythroid markers such as CD235a and CD71.[1]

    • Titrate Compound Concentration: Use the lowest effective concentration of T-3775440 to minimize potential off-target activities.

    • Use Control Compounds: Include a structurally different LSD1 inhibitor in your experiments to determine if the observed phenotype is specific to T-3775440 or a general consequence of LSD1 inhibition.

    • Rescue Experiments: If a specific off-target is suspected, consider performing rescue experiments by overexpressing the potential off-target protein.

Problem 2: Significant reduction in platelet counts observed in in-vivo models.

  • Possible Cause: This is a known mechanism-based effect of LSD1 inhibition.[1][5] LSD1 plays a crucial role in the differentiation of hematopoietic stem cells, and its inhibition can temporarily affect megakaryocyte and platelet formation.

  • Troubleshooting Steps:

    • Monitor Platelet Counts: Regularly monitor platelet counts in animal models throughout the dosing period.

    • Adjust Dosing Schedule: An intermittent dosing schedule, such as 5 days on/2 days off, has been shown to be tolerated in xenograft models.[1] This may allow for the recovery of platelet counts during the off-dosing period.

    • Evaluate Hematological Parameters: Conduct a complete blood count (CBC) to monitor other hematopoietic lineages and ensure the effect is specific to platelets.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of T-3775440

ParameterValueNotes
IC₅₀ (LSD1) 2.1 nMHalf-maximal inhibitory concentration against recombinant human LSD1.[1][5]
k_inact_/K_I_ 1.7 x 10⁵ M⁻¹s⁻¹A measure of the rate of irreversible inhibition of LSD1.[1][3]
Selectivity Highly selective for LSD1 over MAO-A and MAO-B.[1][5]

Table 2: Effects of T-3775440 on Cell Markers in Leukemia Cell Lines

Cell LineMarkerEffect of T-3775440
TF-1a, HEL92.1.7 CD86, CD11bUpregulated
TF-1a, HEL92.1.7 CD235a, CD71Downregulated
CMK11-5 CD86 mRNAUpregulated

Experimental Protocols

Protocol 1: Cell Proliferation Assay

  • Cell Seeding: Seed human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) in RPMI-1640 medium supplemented with 10% FBS at an appropriate density in 96-well plates.

  • Compound Addition: After 24 hours, add varying concentrations of this compound (e.g., 0, 10, 50 nM) to the wells.

  • Incubation: Incubate the plates for a specified period (e.g., 3 days).

  • Viability Assessment: Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®). Luminescence is measured using a microplate reader.

Protocol 2: Western Blot Analysis for Apoptosis and Cell Cycle Markers

  • Cell Treatment: Treat cells (e.g., TF-1a, CMK11-5) with T-3775440 (e.g., 50-100 nM) or DMSO (vehicle control) for 24 to 48 hours.

  • Cell Lysis: Harvest and lyse the cells in 1x Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p27, cleaved PARP, β-actin) overnight.

  • Secondary Antibody and Detection: Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection method.[7]

Visualizations

T3775440_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_effects Downstream Effects LSD1 LSD1 GFI1B GFI1B INSM1 INSM1 Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 Demethylation Differentiation Cell Differentiation (Transdifferentiation in AML) Target_Genes Target Genes (e.g., Hematopoietic differentiation inhibitors) GFI1B->Target_Genes Repression INSM1->Target_Genes Repression T3775440 T-3775440 T3775440->LSD1 Irreversible Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest

Caption: Mechanism of action of T-3775440 in cancer cells.

Experimental_Workflow_Western_Blot start Start: Cancer Cell Culture treatment Treat with T-3775440 or Vehicle Control start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection and Analysis secondary_ab->detection end End: Quantify Protein Levels detection->end

Caption: Western blot experimental workflow.

References

Managing unexpected cytotoxicity of T-3775440 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected cytotoxicity when working with T-3775440 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] Its primary mechanism involves disrupting the interaction between LSD1 and specific transcription factors, namely Growth Factor Independent 1B (GFI1B) and Insulinoma-Associated Protein 1 (INSM1).[4][5][6] This disruption leads to the transdifferentiation and impaired growth of certain cancer cells, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][5][6] T-3775440 is highly selective for LSD1 over other monoamine oxidases like MAO-A and MAO-B.[3][7]

Q2: The observed cytotoxicity in my cell line is significantly higher than what is reported in the literature. What are the potential causes?

A2: Higher-than-expected cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Your specific cell line or sub-clone may exhibit higher sensitivity to LSD1 inhibition than those previously tested.

  • Compound Concentration or Quality: There might be inaccuracies in the final concentration of the compound in your assay, or the purity of the this compound batch could be a factor.

  • Experimental Conditions: Variations in cell culture conditions, such as cell density, passage number, and media composition, can influence cellular response to treatment.

  • Assay-Specific Artifacts: The type of cytotoxicity assay used can impact the results. For example, assays relying on metabolic activity (like MTT) may show effects that are not solely due to cell death but also metabolic impairment.[8]

Q3: I am observing cytotoxicity in a cell line that is not expected to be sensitive to T-3775440 (e.g., low INSM1/GFI1B expression). Why might this be happening?

A3: Unexpected cytotoxicity in seemingly resistant cell lines could be due to:

  • Off-Target Effects: While T-3775440 is highly selective for LSD1, at higher concentrations, the possibility of off-target effects on other cellular components cannot be entirely ruled out.

  • LSD1-Independent Mechanisms: The compound might induce cytotoxicity through mechanisms independent of the LSD1-GFI1B/INSM1 axis in certain cellular contexts.

  • Experimental Error: It is crucial to rule out potential experimental errors such as contamination, incorrect compound dosage, or issues with the cell line's identity or health.

Q4: Can this compound induce different types of cell death?

A4: Yes, treatment with T-3775440 has been shown to induce cell-cycle arrest and apoptosis in sensitive cell lines.[7] The antiproliferative effects are also linked to induced transdifferentiation, where the cancer cells are forced to change into a different cell type, which can impair their growth.[1][2]

Troubleshooting Guides

Problem 1: Excessive Cytotoxicity Observed

If you are observing a degree of cell death that is higher than anticipated, follow these troubleshooting steps.

Troubleshooting Workflow for Excessive Cytotoxicity

A Start: Unexpectedly High Cytotoxicity B Verify Compound Concentration and Purity A->B Step 1 C Review Experimental Protocol B->C Step 2 D Characterize Cell Line Sensitivity C->D Step 3 E Assess for Off-Target Effects D->E Step 4 F Resolution: Optimized Protocol or Further Mechanistic Studies E->F

Caption: Troubleshooting workflow for addressing unexpectedly high cytotoxicity.

Detailed Steps:

  • Verify Compound Integrity and Concentration:

    • Action: Confirm the correct calculation of dilutions. If possible, verify the concentration and purity of your this compound stock solution using analytical methods.

    • Rationale: Errors in compound preparation are a common source of unexpected results.

  • Scrutinize Experimental Protocol:

    • Action: Compare your protocol with established methods. Pay close attention to cell seeding density, treatment duration, and media components. Ensure consistency across experiments.

    • Rationale: Minor variations in experimental setup can significantly impact cellular response.

  • Confirm Cell Line Identity and Health:

    • Action: Verify the identity of your cell line through methods like STR profiling. Ensure cells are healthy, within a low passage number, and free from contamination.

    • Rationale: Cell line misidentification or poor health can lead to unreliable data.

  • Perform a Dose-Response Curve:

    • Action: Conduct a detailed dose-response experiment with a broad range of T-3775440 concentrations to accurately determine the EC50/IC50 in your specific cell line.

    • Rationale: This will establish the precise sensitivity of your cell model to the compound.

Problem 2: Cytotoxicity in a Supposedly Resistant Cell Line

If you observe cytotoxicity in a cell line that you expect to be resistant, consider the following.

Logical Tree for Investigating Unexpected Sensitivity

A Start: Cytotoxicity in a 'Resistant' Cell Line B Confirm Low Expression of INSM1/GFI1B A->B C Rule Out Experimental Artifacts A->C D Investigate LSD1-Independent Mechanisms B->D If confirmed C->D If ruled out E Consider Off-Target Kinase Profiling D->E F Hypothesis: Novel Mechanism of Action in this Cell Line D->F

Caption: Decision tree for investigating cytotoxicity in unexpected cell lines.

Detailed Steps:

  • Validate Target Pathway Expression:

    • Action: Confirm the expression levels of LSD1, INSM1, and GFI1B in your cell line using methods like qPCR or Western blotting.

    • Rationale: The assumption of resistance may be based on incomplete data; your specific cell line may have higher than expected expression of these key proteins.

  • Use an Alternative Cytotoxicity Assay:

    • Action: If you are using a metabolic-based assay (e.g., MTT, Alamar Blue), switch to an assay that directly measures cell death or membrane integrity (e.g., LDH release, Propidium Iodide staining).[9][10]

    • Rationale: This helps to distinguish between true cytotoxicity and metabolic inhibition that might not lead to cell death.[8]

  • Control for Solvent Effects:

    • Action: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is at a level that does not induce cytotoxicity on its own.

    • Rationale: At higher concentrations, solvents can be toxic to cells.

Data Presentation

Table 1: In Vitro Activity of this compound in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Key Molecular FeatureReference
TF-1aAcute Erythroid Leukemia (AEL)Data Not QuantifiedGFI1B dependent[1][2]
HEL92.1.7Acute Erythroid Leukemia (AEL)Data Not QuantifiedGFI1B dependent[1][2]
CMK11-5Acute Megakaryoblastic Leukemia (AMKL)Data Not QuantifiedGFI1B dependent[1][2]
NCI-H1417Small Cell Lung Cancer (SCLC)Data Not QuantifiedINSM1 dependent[5][6]
NCI-H510ASmall Cell Lung Cancer (SCLC)Data Not QuantifiedINSM1 dependent[5][6]
NCI-H526Small Cell Lung Cancer (SCLC)Data Not QuantifiedGFI1B dependent[5][6]

Note: Specific IC50 values from primary literature were not consistently reported in the search results; researchers should refer to the cited papers for detailed graphical data.

Experimental Protocols

Protocol 1: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Replace the existing media with media containing the various compound concentrations. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Plate Setup: Seed cells and treat with this compound as described in the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis buffer to a set of untreated wells.

  • Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix (commercially available kits) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for the time specified by the kit manufacturer, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).

Signaling Pathway Diagram

Mechanism of Action of this compound

cluster_0 T-3775440 Action cluster_1 LSD1 Complex cluster_2 Cellular Outcomes T3775440 T-3775440 Hydrochloride LSD1 LSD1 T3775440->LSD1 Inhibits GFI1B GFI1B T3775440->GFI1B Disrupts Interaction INSM1 INSM1 T3775440->INSM1 Disrupts Interaction LSD1->GFI1B Binds to LSD1->INSM1 Binds to Differentiation Transdifferentiation GFI1B->Differentiation Suppression leads to GrowthArrest Growth Inhibition / Apoptosis GFI1B->GrowthArrest Suppression leads to INSM1->GrowthArrest Suppression leads to

Caption: T-3775440 inhibits LSD1, disrupting its interaction with GFI1B and INSM1.

References

How to improve T-3775440 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of T-3775440 hydrochloride in solution.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound solutions.

Problem: Precipitation or cloudiness observed in the prepared solution.

  • Possible Cause 1: Low Solubility in the Chosen Solvent. this compound has varying solubility in different solvents. Refer to the solubility data below.

  • Solution 1: If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] For aqueous solutions, consider using a co-solvent system. For in vivo studies, specific formulations have been reported to achieve clear solutions at concentrations of ≥ 2.5 mg/mL.[1]

  • Possible Cause 2: Temperature Effects. The solubility of the compound may decrease at lower temperatures, leading to precipitation.

  • Solution 2: Prepare the solution at room temperature and ensure it is fully dissolved before storing it at lower temperatures. If working with cold buffers, allow the compound solution to equilibrate to the buffer temperature gradually.

  • Possible Cause 3: pH-dependent Solubility. The solubility of amine hydrochloride salts can be pH-dependent.

  • Solution 3: Assess the pH of your solution. Adjusting the pH might be necessary to maintain solubility, though the impact of pH on the stability of this compound has not been extensively reported. It is recommended to perform a pH-solubility profile study.

Problem: Loss of compound activity over time in solution.

  • Possible Cause 1: Chemical Degradation. this compound, like many chemical compounds, can degrade in solution due to factors like hydrolysis, oxidation, or photodecomposition.

  • Solution 1: Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, follow the recommended storage conditions strictly. It is advisable to conduct stability studies under your specific experimental conditions to understand the degradation kinetics.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Repeated freezing and thawing can lead to the degradation of the compound and can also affect the homogeneity of the solution.

  • Solution 2: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Exposure to Light. Some compounds are light-sensitive and can degrade upon exposure to UV or visible light.

  • Solution 3: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Conduct experiments under controlled lighting conditions where possible. Photostability testing is recommended to determine the light sensitivity of the compound in your specific formulation.[2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: For in vitro use, Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents. For in vivo applications, specific formulations using co-solvents are recommended. The stability of stock solutions is highly dependent on the storage conditions.

Data Presentation: Solubility and Recommended Storage of Stock Solutions

SolventSolubilityRecommended Storage TemperatureStorage DurationSpecial Instructions
DMSO≥ 30.18 mg/mL (87.01 mM)[1]-80°C6 months[1]Store under nitrogen, away from moisture. Use newly opened DMSO as it can be hygroscopic.[1]
-20°C1 month[1]
Water8.33 mg/mL (24.02 mM)-80°C6 months[1]Requires ultrasonic and warming to 60°C for dissolution.[1] Filter and sterilize with a 0.22 µm filter before use.[1]
-20°C1 month[1]
In vivo Formulation 1≥ 2.5 mg/mL (7.21 mM)As per experimental protocolShort-term10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo Formulation 2≥ 2.5 mg/mL (7.21 mM)As per experimental protocolShort-term10% DMSO, 90% (20% SBE-β-CD in Saline).[1]
In vivo Formulation 3≥ 2.5 mg/mL (7.21 mM)As per experimental protocolShort-term10% DMSO, 90% Corn Oil.[1]

Q2: How can I determine the stability of this compound in my specific experimental solution?

A2: You can perform a stability study by subjecting your solution to various environmental conditions over time and analyzing the concentration of the active compound. The International Council for Harmonisation (ICH) provides guidelines for such stability testing.

Experimental Protocols

Protocol 1: General Stability Testing in Solution

This protocol is based on general principles for assessing the chemical stability of a drug substance in solution.

Objective: To determine the degradation of this compound in a specific buffer or solvent system over time at different temperatures.

Materials:

  • This compound

  • Selected solvent/buffer system

  • Calibrated pH meter

  • Temperature-controlled chambers/incubators

  • HPLC system with a suitable column and detector for quantification

  • Amber and clear vials

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent/buffer at a known concentration.

  • Aliquoting: Distribute the solution into multiple amber and clear vials.

  • Storage Conditions:

    • Place a set of vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • Include a control set stored at -80°C, where the compound is expected to be most stable.

  • Time Points: Withdraw vials at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • At each time point, analyze the concentration of this compound remaining in the solution using a validated stability-indicating HPLC method.

    • Visually inspect the solution for any changes in color or for the formation of precipitates.

    • Measure the pH of the solution to check for any changes.

  • Data Analysis: Plot the percentage of this compound remaining versus time for each temperature condition to determine the degradation rate.

Protocol 2: Photostability Testing of this compound Solution

This protocol is adapted from ICH Guideline Q1B for photostability testing.[3][5]

Objective: To evaluate the intrinsic photostability of this compound in solution upon exposure to light.

Materials:

  • This compound solution prepared as in Protocol 1.

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[6]

  • Calibrated radiometer/lux meter.

  • Transparent and light-resistant (e.g., amber) containers.

  • Dark control samples wrapped in aluminum foil.

Methodology:

  • Sample Preparation: Place the this compound solution in chemically inert, transparent containers. Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Exposure Conditions:

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Place the dark control samples alongside the exposed samples to separate light-induced degradation from thermal degradation.

  • Analysis:

    • After the exposure period, analyze both the exposed and dark control samples for the concentration of this compound using a validated HPLC method.

    • Examine the samples for any changes in physical properties such as appearance, clarity, or color.[5]

  • Data Analysis: Compare the degradation of the light-exposed samples with the dark control samples to determine the extent of photodegradation.

Visualizations

Experimental_Workflow_for_Stability_Testing Diagram 1: General Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis at Time Points cluster_data Data Interpretation prep_solution Prepare T-3775440 HCl Solution aliquot Aliquot into Vials prep_solution->aliquot temp_4c 4°C temp_25c 25°C temp_40c 40°C temp_minus_80c -80°C (Control) time_points Withdraw at 0, 24, 48, 72h, 1 week temp_40c->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis visual_inspection Visual Inspection time_points->visual_inspection ph_measurement pH Measurement time_points->ph_measurement plot_data Plot % Remaining vs. Time hplc_analysis->plot_data visual_inspection->plot_data ph_measurement->plot_data determine_rate Determine Degradation Rate plot_data->determine_rate

Diagram 1: General Workflow for Stability Testing

Photostability_Testing_Workflow Diagram 2: Workflow for Photostability Testing cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Post-Exposure Analysis cluster_data Data Comparison prep_solution Prepare Solution split_samples Split into Transparent Vials and Dark Controls (Foiled) prep_solution->split_samples photostability_chamber Expose to Light (ICH Q1B Guidelines) split_samples->photostability_chamber hplc_exposed HPLC of Exposed Sample hplc_dark HPLC of Dark Control visual_inspection Visual Inspection of Samples compare_results Compare Exposed vs. Dark Control hplc_exposed->compare_results hplc_dark->compare_results determine_photodegradation Determine Extent of Photodegradation compare_results->determine_photodegradation

Diagram 2: Workflow for Photostability Testing

References

Addressing T-3775440 hydrochloride resistance in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to T-3775440 hydrochloride in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an irreversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 2.1 nM.[1][2] Its primary mechanism of action involves the disruption of the interaction between LSD1 and the transcription factor GFI1B (Growth Factor Independent 1B) or INSM1 (Insulinoma-associated 1).[1][3][4] This disruption leads to the transdifferentiation of cancer cells, impairs their growth, and can induce cell-cycle arrest and apoptosis in sensitive cell lines.[1]

Q2: My cells are developing resistance to this compound in long-term culture. What are the potential mechanisms?

A2: Acquired resistance to LSD1 inhibitors like T-3775440 can arise from several mechanisms. Based on studies of LSD1 inhibitors, potential mechanisms include:

  • Transcriptional Reprogramming: A shift from a neuroendocrine to a mesenchymal-like cell state has been observed as a mechanism of both intrinsic and acquired resistance to LSD1 inhibitors in small cell lung cancer (SCLC).[5][6] This shift can be driven by transcription factors such as TEAD4.[5]

  • Target Alterations: While not yet documented for T-3775440, mutations in the drug's target, LSD1, could potentially alter drug binding and efficacy.[7][8] Similarly, mutations in the interacting partners GFI1B or INSM1 might prevent the drug from disrupting the LSD1 complex.[9][10][11][12]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[13][14][15][16][17]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that circumvent the effects of LSD1 inhibition. Activation of the MAPK and PI3K pathways has been associated with resistance to other epigenetic modifiers.[13]

Q3: How can I confirm that my cell line has become resistant to this compound?

A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of T-3775440 in your long-term cultured cells to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What are the initial steps to troubleshoot a loss of this compound efficacy?

A4: Before investigating complex resistance mechanisms, it's crucial to rule out common experimental issues:

  • Compound Integrity: Ensure your this compound stock solution is properly prepared, stored, and has not degraded.

  • Cell Culture Conditions: Verify the cell line's identity and ensure it is free from contamination (e.g., mycoplasma). Maintain consistent cell passage numbers and seeding densities.[18][19]

  • Experimental Protocol: Review your protocol for consistency in drug concentration, incubation time, and assay methods.[20]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over time.

This is a common indication of developing acquired resistance. The following steps will guide you in characterizing and potentially overcoming this resistance.

Workflow for Investigating Acquired Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Investigation of Resistance Mechanisms cluster_2 Phase 3: Strategies to Overcome Resistance confirm_resistance Confirm Resistance (Compare IC50 of parental vs. long-term cultured cells) investigate_mechanisms Investigate Potential Mechanisms confirm_resistance->investigate_mechanisms If resistance is confirmed parental_ic50 Determine Parental IC50 parental_ic50->confirm_resistance resistant_ic50 Determine 'Resistant' IC50 resistant_ic50->confirm_resistance transcriptional_analysis Transcriptional Analysis (RNA-seq, qPCR for mesenchymal markers) investigate_mechanisms->transcriptional_analysis target_sequencing Target Sequencing (LSD1, GFI1B, INSM1) investigate_mechanisms->target_sequencing efflux_pump_assay Efflux Pump Assay (e.g., Rhodamine 123 exclusion) investigate_mechanisms->efflux_pump_assay pathway_analysis Pathway Analysis (Western blot for p-ERK, p-AKT) investigate_mechanisms->pathway_analysis overcome_resistance Develop Strategies to Overcome Resistance investigate_mechanisms->overcome_resistance Based on identified mechanism(s) combination_therapy Combination Therapy (e.g., with MEK or PI3K inhibitors) overcome_resistance->combination_therapy efflux_pump_inhibition Efflux Pump Inhibition (e.g., with Verapamil) overcome_resistance->efflux_pump_inhibition alternative_drugs Test Alternative LSD1 Inhibitors overcome_resistance->alternative_drugs cluster_sensitive Sensitive (Neuroendocrine-like) cluster_resistant Resistant (Mesenchymal-like) LSD1_GFI1B_complex LSD1-GFI1B/INSM1 Complex Cell_Growth_Suppression Cell Growth Suppression LSD1_GFI1B_complex->Cell_Growth_Suppression represses genes for mesenchymal state T3775440 T-3775440 T3775440->LSD1_GFI1B_complex disrupts TEAD4 TEAD4 Mesenchymal_Genes Mesenchymal Genes (e.g., VIM, ZEB1) TEAD4->Mesenchymal_Genes activates Resistance Resistance to T-3775440 Mesenchymal_Genes->Resistance

References

Optimizing dose-response curves for T-3775440 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with T-3775440 hydrochloride, a potent and irreversible lysine-specific histone demethylase 1 (LSD1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an irreversible inhibitor of LSD1 (also known as KDM1A).[1][2] It functions by disrupting the interaction between LSD1 and GFI1B (Growth Factor Independent 1B), a key transcription factor in the differentiation of erythroid and megakaryocytic cell lineages.[2][3] This disruption leads to the transdifferentiation of these cells into granulomonocytic-like cells and can impair the growth of certain cancer cells, particularly Acute Myeloid Leukemia (AML).[3] In Small Cell Lung Cancer (SCLC), T-3775440 disrupts the LSD1-INSM1 interaction, inhibiting the expression of neuroendocrine-associated genes.[4][5]

Q2: What are the key in vitro and in vivo effects of this compound?

A2: In vitro, T-3775440 has been shown to inhibit the proliferation of various leukemia cell lines, with particular sensitivity observed in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cells.[3] It can induce cell-cycle arrest and apoptosis.[2] In vivo, T-3775440 has demonstrated significant anti-tumor effects in mouse xenograft models of AML, leading to the suppression of tumor growth.[2][3]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for LSD1. For instance, it shows high selectivity for LSD1 over other monoamine oxidases like MAO-A and MAO-B.[2][3]

Troubleshooting Guide

Issue 1: Sub-optimal or no inhibition of cell proliferation in sensitive cell lines.

  • Possible Cause 1: Incorrect Dosing or Concentration. The effective concentration of T-3775440 can vary between cell lines.

    • Recommendation: Perform a dose-response curve to determine the optimal IC50 for your specific cell line. Based on published data, concentrations in the range of 10 nM to 100 nM have been shown to be effective in cell lines like TF-1a and CMK11-5.[2]

  • Possible Cause 2: Cell Line Integrity. The sensitivity to T-3775440 can be dependent on the specific genetic background of the cell line, such as the expression of GFI1B or INSM1.[4][6]

    • Recommendation: Verify the identity and characteristics of your cell line. Ensure that the target pathways (LSD1-GFI1B/INSM1) are active in your model system.

  • Possible Cause 3: Compound Stability. T-3775440 is a hydrochloride salt. Improper storage or handling can affect its stability and activity.

    • Recommendation: Follow the manufacturer's instructions for storage. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution.

Issue 2: Inconsistent results in in vivo xenograft studies.

  • Possible Cause 1: Inadequate Dosing or Administration Schedule. The in vivo efficacy is dependent on achieving and maintaining a therapeutic concentration at the tumor site.

    • Recommendation: Based on published studies in mouse models, oral administration at doses ranging from 3 to 40 mg/kg has been shown to be effective.[1][3] A common dosing schedule is 5 days on/2 days off.[1][3] Optimization of the dose and schedule for your specific tumor model may be required.

  • Possible Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Variability. The absorption, distribution, metabolism, and excretion of the compound can vary between individual animals.

    • Recommendation: Monitor drug levels in plasma and tumor tissue if possible. Correlate drug exposure with target engagement biomarkers, such as changes in histone methylation or expression of target genes like PI16.[1]

  • Possible Cause 3: Off-target effects. At higher doses, adverse effects have been noted, such as a transient reduction in platelets and effects on body weight.[1][2]

    • Recommendation: Carefully monitor animal health and body weight during the study. Consider adjusting the dose or schedule if significant toxicity is observed.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/SystemReference
LSD1 IC50 2.1 nMRecombinant human LSD1[1][2]
kinact/KI 1.7 x 10⁵ sec⁻¹ M⁻¹Recombinant human LSD1[1][3]
Effective Concentration 10, 50 nMTF-1a cells[2]
Effective Concentration 20, 100 nMCMK11-5 cells[2]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelDose (mg/kg)Dosing ScheduleOutcomeReference
TF-1a Xenograft20Oral, 5 days on/2 days off15.6% T/C value at 15 days[1][3]
TF-1a Xenograft40Oral, 5 days on/2 days off<0% T/C value at 15 days[1][3]
HEL 92.1.7 XenograftNot specifiedNot specifiedPotent antitumor effects[1][2]
CMK11-5 XenograftNot specifiedNot specifiedPotent antitumor effects[1][2]

Experimental Protocols

1. In Vitro Cell Proliferation Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Treat the cells with the varying concentrations of T-3775440 and a vehicle control.

    • Incubate the plates for a specified period (e.g., 3 days).[3]

    • Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

    • Plot the percentage of cell viability against the log of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Western Blot Analysis for Target Engagement

  • Objective: To assess the effect of T-3775440 on downstream markers of LSD1 inhibition.

  • Methodology:

    • Treat cells with T-3775440 at various concentrations for a specified time (e.g., 24 or 48 hours).[2]

    • Harvest the cells and prepare whole-cell lysates.[3]

    • Determine protein concentration using a standard assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[3]

    • Probe the membrane with primary antibodies against proteins of interest (e.g., p27, cleaved PARP, H3K4me2) and a loading control (e.g., β-actin).[2][3]

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

T3775440_Mechanism_of_Action cluster_outcomes Cellular Outcomes LSD1 LSD1 GFI1B GFI1B Transdifferentiation Transdifferentiation Growth_Impairment Impaired Growth T3775440 T-3775440 T3775440->LSD1 Inhibition Experimental_Workflow_Dose_Response Start Start: Seed Cells Prepare_Drug Prepare Serial Dilutions of T-3775440 Start->Prepare_Drug Treat_Cells Treat Cells Prepare_Drug->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Assess_Viability Assess Cell Viability Incubate->Assess_Viability Analyze_Data Analyze Data (IC50) Assess_Viability->Analyze_Data

References

Validation & Comparative

A Comparative Efficacy Analysis of LSD1 Inhibitors: T-3775440 Hydrochloride and ORY-1001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors: T-3775440 hydrochloride and ORY-1001 (iadademstat). Both compounds are under investigation for the treatment of various cancers, primarily acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This document summarizes their mechanisms of action, preclinical and clinical efficacy data, and the experimental protocols used in key studies.

Executive Summary

This compound and ORY-1001 are both irreversible inhibitors of LSD1, an enzyme frequently overexpressed in cancer, playing a crucial role in oncogenesis and tumor maintenance. While both drugs target the same enzyme, their reported mechanisms and clinical development statuses differ, leading to distinct efficacy profiles. T-3775440 has demonstrated potent preclinical activity, particularly in AML subtypes with specific genetic markers, by disrupting the interaction between LSD1 and the transcription factor GFI1B. ORY-1001 has advanced further in clinical trials, showing promising efficacy in combination therapies for both AML and SCLC, where it is understood to act via steric hindrance to disrupt the LSD1-GFI1 interaction and modulate key signaling pathways like NOTCH.

Mechanism of Action

Both T-3775440 and ORY-1001 are irreversible inhibitors that covalently bind to the flavin adenine (B156593) dinucleotide (FAD) cofactor of LSD1. However, the specific consequences of this inhibition are described with slightly different emphases in the available literature.

This compound: The primary mechanism of T-3775440's anti-leukemic activity is the disruption of the protein-protein interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key transcriptional repressor in hematopoiesis.[1][2] This disruption leads to the transdifferentiation of acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cells into a granulomonocytic-like lineage, ultimately impairing their growth.[1][2] In SCLC, T-3775440 disrupts the interaction between LSD1 and the SNAG domain proteins INSM1 and GFI1B.[3][4]

ORY-1001 (Iadademstat): ORY-1001 is also a covalent inhibitor of LSD1. Its mechanism is described as creating a steric hindrance that impairs the anchoring of LSD1 to its transcriptional partner GFI1. This uncoupling of the LSD1-GFI1 complex leads to the differentiation of leukemic blasts. In the context of SCLC, ORY-1001 has been shown to activate the NOTCH signaling pathway.

Preclinical Efficacy Data

The following tables summarize the available preclinical data for T-3775440 and ORY-1001. Direct comparative studies are limited; therefore, data is presented from individual studies.

In Vitro Potency and Selectivity
CompoundTargetIC50SelectivityReference
This compoundLSD12.1 nmol/LHighly selective over MAO-A and MAO-B[1][5]
ORY-1001 (Iadademstat)LSD1<20 nMHighly selective against related FAD dependent aminoxidases
In Vitro Anti-proliferative Activity in AML Cell Lines
CompoundCell LineIC50Reference
This compoundTF-1a (AEL)Sensitive (Specific IC50 not provided)[1]
This compoundCMK11-5 (AMKL)Sensitive (Specific IC50 not provided)[1]
ORY-1001 (Iadademstat)MV4-11 (MLL-AF4)Inhibits proliferation and colony formation
ORY-1001 (Iadademstat)THP-1 (MLL-AF9)Induces differentiation
In Vivo Efficacy in AML Xenograft Models
CompoundMouse ModelCell LineDosingEfficacyReference
This compoundC.B17/Icr-scid/scid Jcl miceTF-1a (AEL)20 mg/kg, oralSignificant tumor growth suppression[1]
This compoundC.B17/Icr-scid/scid Jcl miceHEL 92.1.7 (AEL)Not specifiedPotent antitumor effects[1]
This compoundC.B17/Icr-scid/scid Jcl miceCMK11-5 (AMKL)Not specifiedPotent antitumor effects[1]
ORY-1001 (Iadademstat)Rodent xenograftsMV(4;11)<0.020mg/kg, p.o.Significantly reduced tumor growth

Clinical Efficacy Data

ORY-1001 has undergone more extensive clinical evaluation compared to T-3775440. The following table summarizes key clinical trial results for ORY-1001.

Trial Name (Identifier)IndicationTreatment CombinationKey Efficacy EndpointResultReference
ALICE (NCT03895503)Newly diagnosed elderly/unfit AMLORY-1001 + AzacitidineObjective Response Rate (ORR)81% (64% Complete Remissions)[6]
CLEPSIDRA (NCT03132612)Relapsed SCLCORY-1001 + Platinum/EtoposideObjective Response Rate (ORR)40%

Experimental Protocols

This compound: Cell Proliferation Assay
  • Cell Lines: A panel of 27 leukemia cell lines, including acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cell lines.[1]

  • Treatment: Cells were treated with T-3775440 for 3 days.[1]

  • Assay: Cell viability was assessed to determine the anti-proliferative effects.[1] For cell cycle analysis, TF-1a and CMK11-5 cells were treated with specified concentrations of T-3775440 for 24 or 48 hours, followed by lysis and immunoblotting for cell cycle-related proteins or flow cytometry for cell cycle profiling.[5]

This compound: AML Xenograft Model
  • Animal Model: Female C.B17/Icr-scid/scid Jcl mice.[5]

  • Tumor Implantation: AML cells were subcutaneously inoculated into the flank of the mice.[5]

  • Treatment: Mice were administered T-3775440 orally at doses of 15-20 mg/kg.[5]

  • Efficacy Evaluation: Tumor growth was monitored to assess the in vivo antitumor effects of the compound.[5]

ORY-1001 (Iadademstat): ALICE Phase IIa Trial
  • Study Design: A Phase IIa, open-label, single-arm study to evaluate the safety, tolerability, and efficacy of iadademstat (B609776) in combination with azacitidine.[6]

  • Patient Population: Newly diagnosed elderly AML patients not eligible for intensive chemotherapy.[6]

  • Treatment Regimen: Patients received ORY-1001 in combination with the standard of care, azacitidine.[6]

  • Endpoints: The primary endpoints included safety and tolerability, with efficacy endpoints such as objective response rate (ORR), duration of response, and overall survival.[6]

ORY-1001 (Iadademstat): CLEPSIDRA Phase IIa Trial
  • Study Design: A Phase IIa trial to evaluate the safety, tolerability, and clinical effect of iadademstat in combination with platinum-etoposide.

  • Patient Population: Relapsed extensive-stage SCLC patients.

  • Treatment Regimen: Patients received ORY-1001 in combination with standard chemotherapy (platinum/etoposide).

  • Endpoints: Evaluation of safety, tolerability, and clinical efficacy, including objective response rate and duration of response.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by T-3775440 and ORY-1001.

T3775440_AML_Pathway cluster_LSD1_complex LSD1-GFI1B Repressive Complex LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B interacts with CoREST CoREST LSD1->CoREST interacts with Repression Transcriptional Repression LSD1->Repression promotes Target_Genes Target Genes (e.g., for erythroid/megakaryocytic differentiation) GFI1B->Target_Genes represses T3775440 T-3775440 T3775440->LSD1 inhibits Transdifferentiation Transdifferentiation to Granulomonocytic Lineage T3775440->Transdifferentiation leads to Impaired_Growth Impaired AML Cell Growth Transdifferentiation->Impaired_Growth

Caption: T-3775440 mechanism in AML.

ORY1001_SCLC_Pathway ORY1001 ORY-1001 LSD1 LSD1 ORY1001->LSD1 inhibits INSM1 INSM1 LSD1->INSM1 interacts with NOTCH1 NOTCH1 INSM1->NOTCH1 represses HES1 HES1 NOTCH1->HES1 activates ASCL1 ASCL1 HES1->ASCL1 represses NEUROD1 NEUROD1 HES1->NEUROD1 represses Tumor_Progression SCLC Tumor Progression ASCL1->Tumor_Progression promotes NEUROD1->Tumor_Progression promotes

Caption: ORY-1001 mechanism in SCLC.

Conclusion

Both this compound and ORY-1001 are potent LSD1 inhibitors with significant potential in oncology. T-3775440 shows strong preclinical efficacy, particularly in AML subtypes characterized by GFI1B expression, by inducing transdifferentiation. Its clinical development is less advanced than that of ORY-1001. ORY-1001 has demonstrated promising clinical activity in combination therapies for both AML and SCLC, with a well-documented safety profile. The choice between these inhibitors for future research and development will likely depend on the specific cancer subtype, the potential for combination therapies, and the outcomes of ongoing and future clinical trials. This guide provides a foundational comparison to aid researchers in navigating the landscape of LSD1 inhibition.

References

A Head-to-Head Comparison of LSD1 Inhibitors in AML: T-3775440 Hydrochloride vs. GSK-LSD1

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic therapies for Acute Myeloid Leukemia (AML), inhibitors of Lysine-Specific Demethylase 1 (LSD1) have emerged as a promising class of therapeutic agents. These molecules target the enzymatic activity of LSD1, a key regulator of gene expression involved in the differentiation block characteristic of AML. This guide provides a detailed comparison of two prominent irreversible LSD1 inhibitors, T-3775440 hydrochloride and GSK-LSD1, based on available preclinical data in AML models.

At a Glance: Key Performance Metrics

While direct head-to-head studies are limited, the available data allows for a comparative overview of the two compounds' performance in various AML models.

MetricThis compoundGSK-LSD1
LSD1 Enzymatic Inhibition (IC50) 2.1 nmol/L[1][2]16 nmol/L[3]
Cellular Potency (EC50) Nanomolar range in sensitive AML cell linesAverage EC50 < 5 nM in cancer cell lines[3]
AML Subtype Specificity Particularly effective in Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL)[1]Active in a broad range of AML cell lines, including MLL-rearranged AML[4][5]
In Vivo Efficacy Demonstrates tumor growth suppression in AEL and AMKL xenograft models[1]Prolongs survival and can lead to disease eradication in aggressive MLL-AF9 driven AML mouse models and shows efficacy in patient-derived xenografts (PDX)[4][6]

Mechanism of Action: Two Paths to Differentiation

Both T-3775440 and GSK-LSD1 are irreversible inhibitors that covalently bind to the FAD cofactor of LSD1, leading to its inactivation. However, their downstream effects on transcription factor networks appear to diverge, suggesting distinct mechanisms for inducing differentiation in AML cells.

T-3775440: Disrupting the GFI1B Complex

T-3775440's anti-leukemic activity, particularly in AEL and AMKL, is linked to its ability to disrupt the interaction between LSD1 and the transcription factor GFI1B (Growth Factor Independent 1B)[1][7]. This disruption leads to the transdifferentiation of erythroid/megakaryocytic leukemia cells into granulomonocytic-like cells, ultimately impairing their growth[1].

GFI1B_pathway cluster_nucleus Nucleus LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B TargetGenes Erythroid/Megakaryocytic Target Genes LSD1->TargetGenes Repression CoREST CoREST GFI1B->CoREST GFI1B->TargetGenes Repression CoREST->TargetGenes Repression DifferentiationBlock Differentiation Block TargetGenes->DifferentiationBlock Transdifferentiation Transdifferentiation to Granulomonocytic Lineage DifferentiationBlock->Transdifferentiation Reversal by T-3775440 T3775440 T-3775440 T3775440->LSD1 Inhibits T3775440->GFI1B Disrupts Interaction

T-3775440 signaling pathway in AML.

GSK-LSD1: Recommissioning Myeloid Enhancers

GSK-LSD1 exerts its anti-leukemic effects by inducing global changes in chromatin accessibility[4]. This leads to the recommissioning of enhancers dependent on the key myeloid transcription factors PU.1 and C/EBPα[4][8]. The activation of these enhancers drives myeloid differentiation and cell cycle arrest in AML cells[4].

PU1_CEBPA_pathway cluster_nucleus Nucleus LSD1 LSD1 MyeloidEnhancers Myeloid Enhancers LSD1->MyeloidEnhancers Represses LSD1->MyeloidEnhancers Repression Lifted MyeloidGenes Myeloid Differentiation Genes MyeloidEnhancers->MyeloidGenes Inactive MyeloidEnhancers->MyeloidGenes Activation PU1 PU.1 PU1->MyeloidEnhancers Binds & Activates CEBPA C/EBPα CEBPA->MyeloidEnhancers Binds & Activates DifferentiationBlock Differentiation Block MyeloidGenes->DifferentiationBlock MyeloidDifferentiation Myeloid Differentiation MyeloidGenes->MyeloidDifferentiation GSKLSD1 GSK-LSD1 GSKLSD1->LSD1 Inhibits

GSK-LSD1 signaling pathway in AML.

In Vitro Performance in AML Cell Lines

CompoundCell Lines TestedObserved Effects
This compound Panel of 27 leukemia cell lines, including TF-1a (AEL), HEL92.1.7 (AEL), CMK11-5 (AMKL), and M07e (AMKL)[1]Potent growth inhibition, particularly in AEL and AMKL cell lines. Induces cell-cycle arrest and apoptosis.[2]
GSK-LSD1 25 AML cell lines[5]Decreased proliferation in 19 of the 25 cell lines tested.[5]

In Vivo Efficacy in AML Xenograft Models

CompoundAnimal ModelDosing and AdministrationKey Findings
This compound Subcutaneous xenografts of human AML cell lines (TF-1a, HEL92.1.7, CMK11-5) in immunodeficient mice[1]Oral administration[1]Significant tumor growth suppression.[1]
GSK-LSD1 MLL-AF9-driven murine AML model and patient-derived xenografts (PDX)[4]Daily administration[4]Markedly improved survival, with some cases of complete disease eradication. Reduced leukemia cell burden in the bone marrow.[4][6]

Experimental Protocols

Cell Proliferation Assay (for T-3775440)

  • Cell Lines: A panel of 27 leukemia cell lines were used.

  • Treatment: Cells were treated with T-3775440 for 3 days.

  • Analysis: Cell viability was assessed to determine the inhibitory concentration.

In Vivo Xenograft Model (for T-3775440)

  • Animal Model: Immunodeficient mice.

  • Tumor Implantation: Human AML cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) were subcutaneously inoculated.

  • Treatment: Once tumors were established, mice were treated orally with T-3775440 or vehicle.

  • Endpoint: Tumor volumes were measured regularly to assess anti-tumor efficacy.

In Vivo Murine AML Model (for GSK-LSD1)

  • Animal Model: Secondary recipient mice engrafted with MLL-AF9 primary AML cells.

  • Treatment: GSK-LSD1 was administered daily for a defined treatment window.

  • Analysis: Leukemia burden was monitored by flow cytometry. Overall survival was a key endpoint.

Generalized experimental workflow.

Conclusion

Both this compound and GSK-LSD1 are potent, irreversible inhibitors of LSD1 with significant anti-leukemic activity in preclinical AML models. T-3775440 demonstrates notable efficacy in AEL and AMKL subtypes by disrupting the LSD1-GFI1B interaction. GSK-LSD1 shows broad activity across various AML subtypes, including aggressive MLL-rearranged leukemia, through a mechanism involving the reactivation of PU.1 and C/EBPα-dependent enhancers.

The choice between these inhibitors for further investigation may depend on the specific AML subtype and the desired mechanistic pathway to target. Direct comparative studies in a standardized panel of AML models would be invaluable to definitively delineate their relative potency and efficacy. Researchers and drug developers should consider the distinct mechanisms of action and subtype specificities when designing future preclinical and clinical studies of LSD1 inhibitors in AML.

References

A Comparative Guide to T-3775440 Hydrochloride for Targeting the GFI1B Complex in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of T-3775440 hydrochloride with other lysine-specific demethylase 1 (LSD1) inhibitors, focusing on their efficacy in disrupting the GFI1B-LSD1 protein complex, a key driver in certain hematological cancers. The information presented herein is supported by experimental data to aid in the evaluation of T-3775440 as a potential therapeutic agent.

Mechanism of Action: Disrupting a Key Oncogenic Partnership

T-3775440 is an irreversible inhibitor of LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] In the context of hematological malignancies such as acute myeloid leukemia (AML), particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), LSD1 forms a repressive complex with the transcription factor Growth Factor Independent 1B (GFI1B).[3] This GFI1B-LSD1 complex, which also includes co-repressors like CoREST and histone deacetylases (HDACs), is critical for maintaining the leukemic state by repressing genes involved in differentiation.[4][3]

T-3775440 exerts its anti-leukemic effect by disrupting the physical interaction between LSD1 and GFI1B.[4] This disruption leads to the reactivation of silenced genes, inducing transdifferentiation of erythroid/megakaryocytic leukemia cells into granulomonocytic-like cells and ultimately impairing their growth and proliferation.[4][3]

Performance Comparison of LSD1 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable LSD1 inhibitors against various leukemia cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons may vary.

InhibitorMechanismCell LineIC50 (nM)Reference
T-3775440 IrreversibleLSD1 Enzyme2.1
TF-1a (AEL)~10[4]
HEL 92.1.7 (AEL)~10[4]
CMK11-5 (AMKL)~20[4]
MV4-11 (AML)5[5]
Tranylcypromine (TCP) IrreversibleLSD1 Enzyme20,700[6]
Iadademstat (ORY-1001) IrreversibleLSD1 Enzyme<20[6]
Bomedemstat (IMG-7289) IrreversibleGMP-MLL-AF9 (AML)~1000[7]
GSK2879552 IrreversibleLSD1 Enzyme1,700 (Kiapp)[6]
INCB059872 IrreversibleAML cell lines-
JBI-802 IrreversibleAML cell lines-
Phenelzine IrreversibleLSD1 Enzyme-
Pulrodemstat (CC-90011) ReversibleAML cell lines-
Seclidemstat (SP-2577) ReversibleAML cell linesMinimal effects[8][9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and replication of findings. Below are the likely protocols for assays used to characterize the effect of T-3775440 on the GFI1B complex.

Cell Proliferation Assay

This assay measures the inhibitory effect of compounds on the growth of leukemia cell lines.

  • Cell Culture: Leukemia cell lines (e.g., TF-1a, HEL 92.1.7, CMK11-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of T-3775440 or other LSD1 inhibitors for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a commercial reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Co-Immunoprecipitation (Co-IP) for LSD1-GFI1B Interaction

This technique is used to demonstrate the disruption of the protein-protein interaction between LSD1 and GFI1B.

  • Cell Lysis: Cells treated with T-3775440 or a vehicle control are lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease inhibitors to maintain protein complexes.[10][11][12][13][14]

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for either LSD1 or GFI1B overnight at 4°C. Protein A/G-conjugated beads are then added to capture the antibody-protein complexes.[10][11][12][13][14]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[10][11][12][13][14]

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both LSD1 and GFI1B to detect the presence of the complex. A decrease in the co-immunoprecipitated protein in the T-3775440-treated sample compared to the control indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is employed to investigate changes in histone modifications and transcription factor binding at specific gene promoters.[15][16][17][18][19]

  • Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[16]

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[16]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody against a specific protein of interest (e.g., GFI1B, H3K4me2).[17]

  • Immune Complex Capture: Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of GFI1B target genes. An increase in the amplification of a target gene promoter in the T-3775440-treated sample compared to the control would indicate increased binding of an activating mark or decreased binding of a repressive mark.

Visualizing the Molecular Interactions

The following diagrams illustrate the key molecular pathways and experimental workflows discussed in this guide.

GFI1B_LSD1_Complex GFI1B-LSD1 Repressive Complex Signaling Pathway cluster_nucleus Nucleus GFI1B GFI1B LSD1 LSD1 GFI1B->LSD1 interacts with TargetGene Target Gene Promoter (e.g., differentiation genes) GFI1B->TargetGene bind to LSD1->GFI1B interaction disrupted CoREST CoREST LSD1->CoREST complexes with LSD1->TargetGene bind to H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates HDAC HDAC1/2 CoREST->HDAC recruits CoREST->TargetGene bind to HDAC->TargetGene bind to T3775440 T-3775440 T3775440->LSD1 inhibits TranscriptionRepression Transcription Repression TargetGene->TranscriptionRepression TranscriptionActivation Transcription Activation TargetGene->TranscriptionActivation Histone Histone H3 H3K4me2->Histone is a mark on

Caption: The GFI1B-LSD1 complex and the inhibitory action of T-3775440.

CoIP_Workflow Co-Immunoprecipitation Workflow start Cell Lysate (Treated vs. Control) incubation Incubate with anti-GFI1B Ab start->incubation beads Add Protein A/G Beads incubation->beads wash Wash Beads beads->wash elution Elute Proteins wash->elution western Western Blot (Probe for LSD1) elution->western result Reduced LSD1 signal in treated sample western->result

Caption: Workflow for Co-Immunoprecipitation to validate disruption of the GFI1B-LSD1 interaction.

ChIP_Workflow Chromatin Immunoprecipitation Workflow start Cross-link Proteins to DNA shear Shear Chromatin start->shear ip Immunoprecipitate with anti-H3K4me2 Ab shear->ip purify Reverse Cross-links & Purify DNA ip->purify qpcr qPCR of Target Gene Promoters purify->qpcr result Increased amplification in treated sample qpcr->result

Caption: Workflow for Chromatin Immunoprecipitation to assess changes in histone methylation.

References

Comparative Analysis of T-3775440 Hydrochloride: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other prominent LSD1 inhibitors. The following data and protocols offer an objective resource for evaluating its specificity and potential for off-target effects.

Executive Summary

This compound demonstrates high potency and selectivity for its primary target, LSD1, a key enzyme in epigenetic regulation. Cross-reactivity studies reveal significant selectivity against other flavin-dependent amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This high degree of selectivity is a critical attribute, potentially minimizing off-target side effects and enhancing the therapeutic window.

Comparative Selectivity Profile

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized LSD1 inhibitors. The data highlights the inhibitory activity against LSD1 and the comparative lack of activity against related amine oxidases.

CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)LSD2 (KDM1B) IC₅₀ (µM)
T-3775440 2.1 [1]>10,000 >10,000 >100
ORY-1001 (Iadademstat)<20[2]>100,000>100,000>100
GSK287955224[3]>100,000>100,000>100
SP-2577 (Seclidemstat)13[4][5]Not AvailableNot Available<50% inhibition at 10µM

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Data is compiled from various sources and experimental conditions may differ.

Mechanism of Action and Signaling Pathway

T-3775440 exerts its therapeutic effect by irreversibly inhibiting LSD1. LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). In certain cancers, such as acute myeloid leukemia (AML), LSD1 forms a complex with transcription factors like GFI1B (Growth Factor Independent 1B), leading to the repression of genes required for cell differentiation. T-3775440 disrupts this LSD1-GFI1B interaction, leading to the re-expression of differentiation-associated genes and subsequent cancer cell growth arrest and apoptosis.[1][6][7]

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_complex Repressive Complex cluster_cellular_effect Cellular Effect LSD1 LSD1 Histone Histone H3 LSD1->Histone Demethylates H3K4me2 Promoter Target Gene Promoter LSD1->Promoter GFI1B GFI1B GFI1B->Promoter CoREST CoREST CoREST->LSD1 Gene_Expression Gene Expression (Differentiation Genes) Promoter->Gene_Expression Regulates T3775440 T-3775440 T3775440->LSD1 Inhibits Differentiation Cell Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis

LSD1 signaling pathway and the inhibitory action of T-3775440.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for key cross-reactivity and target engagement assays are provided below.

In Vitro LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated histone H3 peptide substrate

  • Europium cryptate-labeled anti-demethylated product antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.01% BSA, 0.01% Tween-20)

  • 384-well low-volume microplates

  • Test compound (this compound) and controls

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the LSD1 enzyme to the assay buffer.

  • In the microplate, add the test compound dilutions or DMSO (vehicle control).

  • Add the LSD1 enzyme solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the biotinylated histone H3 peptide substrate.

  • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled antibody and Streptavidin-XL665.

  • Incubate the plate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to the vehicle control. IC₅₀ values are then calculated using a non-linear regression analysis.

HTRF_Workflow start Start plate_prep Prepare serial dilutions of T-3775440 start->plate_prep end End add_enzyme Add LSD1 enzyme to assay plate plate_prep->add_enzyme pre_incubation Pre-incubate inhibitor and enzyme add_enzyme->pre_incubation add_substrate Add biotinylated H3 substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate at 37°C add_substrate->reaction_incubation add_detection Add HTRF detection reagents reaction_incubation->add_detection signal_incubation Incubate at room temperature add_detection->signal_incubation read_plate Read plate on HTRF reader signal_incubation->read_plate data_analysis Calculate % inhibition and IC50 read_plate->data_analysis data_analysis->end

Workflow for the in vitro LSD1 HTRF inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • Cancer cell line of interest (e.g., AML cell line)

  • Cell culture medium and reagents

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating (e.g., PCR cycler) and centrifugation

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to LSD1

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble LSD1 in each sample by Western blotting using an anti-LSD1 antibody.

  • The temperature at which LSD1 denatures and precipitates will be higher in the presence of a binding compound like T-3775440, indicating target engagement.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of LSD1. The available data demonstrates its superior selectivity over other monoamine oxidases, a key feature for a favorable safety profile. While comprehensive screening against a broader kinome panel is not publicly available, the existing evidence strongly supports its targeted mechanism of action. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings. This guide underscores the potential of T-3775440 as a valuable tool for epigenetic research and a promising candidate for further therapeutic development.

References

A Head-to-Head Comparison of Irreversible LSD1 Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the leading irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors, providing a comparative guide to their efficacy, selectivity, and clinical progress. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic regulation.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and myelofibrosis.[1][2] Its role in transcriptional regulation through the demethylation of histone and non-histone proteins makes it a key player in cancer cell proliferation, differentiation, and survival.[3][4] Irreversible inhibitors, which form a covalent bond with the FAD cofactor in the LSD1 active site, represent a major class of agents targeting this enzyme.[1][5] This guide provides a head-to-head comparison of prominent irreversible LSD1 inhibitors currently in clinical and late preclinical development.

Key Irreversible LSD1 Inhibitors in Clinical Development

Several irreversible LSD1 inhibitors, primarily based on the tranylcypromine (B92988) (TCP) scaffold, have advanced into clinical trials.[5] This comparison focuses on the most prominent candidates: iadademstat (B609776) (ORY-1001), bomedemstat (B606314) (IMG-7289), tranylcypromine (TCP), phenelzine, and the dual LSD1/HDAC6 inhibitor, JBI-802.

Comparative Efficacy and Potency

The potency of these inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTarget(s)IC50 (LSD1)Key IndicationsClinical PhaseReference
Iadademstat (ORY-1001) LSD1<20 nMAcute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC)Phase II[6][7]
Bomedemstat (IMG-7289) LSD156.8 nMMyelofibrosis (MF), Essential Thrombocythemia (ET)Phase II[8]
Tranylcypromine (TCP) LSD1, MAO-A/BWeak (µM range)AML, Myelodysplastic Syndromes (MDS)Phase I/II[4][9]
Phenelzine LSD1, MAO-A/BMore potent than TCPBreast CancerPhase I[10][11]
JBI-802 LSD1, HDAC6Potent (details proprietary)Advanced Solid Tumors, Myeloproliferative Neoplasms (MPN)Phase I/II[12][13]

Iadademstat (ORY-1001) has demonstrated high potency with an IC50 of less than 20 nM.[6] In a Phase IIa clinical trial (ALICE trial) for elderly AML patients, iadademstat in combination with azacitidine showed an overall response rate of 85% in evaluable patients, with a good safety profile.[14] Preclinical studies in SCLC models have shown that iadademstat can activate the NOTCH signaling pathway and suppress ASCL1, a key neuroendocrine transcription factor.[2][7]

Bomedemstat (IMG-7289) is being investigated primarily for myeloproliferative neoplasms. In a Phase 2 study in patients with advanced myelofibrosis, bomedemstat demonstrated an acceptable tolerability profile, reduced spleen volume and symptom burden, and improved fibrosis and anemia.[15] For patients with essential thrombocythemia, bomedemstat has been shown to reduce platelet counts and improve symptoms.[16]

Tranylcypromine (TCP) , an approved antidepressant, was one of the first compounds identified as an LSD1 inhibitor.[4] However, its potency against LSD1 is relatively weak, and it also inhibits monoamine oxidases (MAOs), leading to potential side effects.[1][9] In a clinical trial for relapsed/refractory AML and MDS, the combination of TCP and all-trans-retinoic acid (ATRA) was tolerable and showed some anti-leukemic activity.[17][18]

Phenelzine , another MAO inhibitor, has been shown to be a more potent LSD1 inhibitor than tranylcypromine.[11] A Phase 1 study in combination with nab-paclitaxel for metastatic breast cancer found the combination to be well-tolerated with evidence of antitumor activity.[10][19]

JBI-802 is a first-in-class dual inhibitor of LSD1 and histone deacetylase 6 (HDAC6).[12][13] This dual mechanism is intended to provide a synergistic anti-tumor effect. In a Phase 1 trial for advanced solid tumors, JBI-802 was found to be safe and active, with dose-proportional exposure.[20] Preclinical data has shown its efficacy in multiple hematologic malignancy models.[12]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of LSD1 inhibitors requires knowledge of the signaling pathways they modulate. LSD1 is involved in various cellular processes critical for cancer progression.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects LSD1 LSD1 Histones Histones (H3K4me1/2, H3K9me1/2) p53 p53 DNMT1 DNMT1 STAT3 STAT3 HIF1a HIF-1α Gene_Expression Altered Gene Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Block Gene_Expression->Differentiation Survival Survival Gene_Expression->Survival EMT EMT Gene_Expression->EMT Inhibitor Irreversible LSD1 Inhibitor Inhibitor->LSD1 Inhibition

The evaluation of LSD1 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Experimental_Workflow A LSD1 Enzyme Inhibition Assay B Cell-Based Assays (Proliferation, Viability, Apoptosis) A->B C Western Blot (Histone Methylation Marks) B->C D In Vivo Xenograft Models B->D E Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis D->E F Clinical Trials E->F

Safety and Tolerability

The safety profile of an investigational drug is paramount for its clinical success. The table below summarizes the common adverse events observed with these irreversible LSD1 inhibitors.

InhibitorCommon Adverse Events (≥ Grade 3)Reference
Iadademstat (ORY-1001) Generally well-tolerated. In combination with azacitidine, hematological toxicities were observed.[14][21]
Bomedemstat (IMG-7289) Thrombocytopenia, dysgeusia (mostly Grade 1/2), diarrhea, fatigue. Serious AEs are infrequent.[15][22][23]
Tranylcypromine (TCP) Dizziness, dry mouth, dry skin, febrile neutropenia, thrombocytopenia.[17][18]
Phenelzine Well-tolerated in combination with nab-paclitaxel with no unexpected toxicities.[10][19]
JBI-802 Grade 3/4 thrombocytopenia at higher doses.[24]

Thrombocytopenia is a common on-target toxicity for LSD1 inhibitors due to the role of LSD1 in megakaryocyte differentiation.[25] The management of this side effect is a key consideration in the clinical development of these agents.

Detailed Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, standardized experimental protocols are essential.

LSD1 Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LSD1.

Principle: This assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1 demethylation reaction. The H2O2 is detected using a horseradish peroxidase (HRP)-coupled reaction that produces a colorimetric signal.[8][26]

Materials:

  • Purified recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test inhibitors and control inhibitor (e.g., Tranylcypromine)

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer.

  • In a 384-well plate, add the LSD1 enzyme to each well.

  • Add the test inhibitors or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by the amount of 490 nm absorbance is directly proportional to the number of living cells in culture.

Materials:

  • Cancer cell lines (e.g., AML cell line MV4-11, SCLC cell line NCI-H510)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test inhibitors or vehicle control for a specified period (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the LSD1 inhibitor, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., HCT-116)

  • Test inhibitor formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.[27]

  • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., oral gavage, daily).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy.

Conclusion

The landscape of irreversible LSD1 inhibitors is rapidly evolving, with several promising candidates demonstrating significant anti-tumor activity in both preclinical and clinical settings. Iadademstat and bomedemstat have shown encouraging results in hematological malignancies, while the dual-target inhibitor JBI-802 offers a novel therapeutic strategy. The older drugs, tranylcypromine and phenelzine, continue to be explored, often in combination therapies.

The choice of an optimal LSD1 inhibitor for further development or clinical application will depend on a careful evaluation of its potency, selectivity, safety profile, and the specific cancer indication. The data and protocols presented in this guide provide a foundation for researchers and clinicians to make informed decisions in the dynamic field of epigenetic cancer therapy. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential of these irreversible LSD1 inhibitors will emerge, hopefully leading to new and effective treatments for patients with cancer.

References

A Comparative Guide to Biomarkers for T-3775440 Hydrochloride and Other LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for sensitivity to the novel lysine-specific demethylase 1 (LSD1) inhibitor, T-3775440 hydrochloride, and other prominent LSD1 inhibitors. The information presented herein is intended to assist researchers in identifying patient populations most likely to respond to these targeted therapies and to provide standardized experimental protocols for biomarker validation.

Introduction to this compound

This compound is a potent and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers.[1][2] LSD1 plays a crucial role in oncogenesis by demethylating histone H3 on lysine (B10760008) 4 and 9 (H3K4 and H3K9), leading to the repression of tumor suppressor genes. T-3775440 exerts its anti-tumor effects by disrupting the interaction between LSD1 and specific transcription factors, namely Growth Factor Independence 1B (GFI1B) in acute myeloid leukemia (AML) and Insulinoma-associated protein 1 (INSM1) in small cell lung cancer (SCLC).[3] This disruption leads to the reactivation of silenced genes, inducing differentiation and apoptosis in cancer cells.

Biomarkers for this compound Sensitivity

The sensitivity of cancer cells to this compound is strongly correlated with the expression of its key interacting partners, GFI1B and INSM1.

BiomarkerBiomarker TypeCancer TypeAnalytical MethodPredictive Value
GFI1B PredictiveAcute Myeloid Leukemia (AML), especially Acute Erythroid Leukemia (AEL) and Acute Megakaryoblastic Leukemia (AMKL)Immunohistochemistry (IHC), Western Blot, qRT-PCRHigh GFI1B expression is associated with increased sensitivity to T-3775440.
INSM1 PredictiveSmall Cell Lung Cancer (SCLC) and other neuroendocrine tumorsImmunohistochemistry (IHC), Western Blot, qRT-PCRHigh INSM1 expression is a strong predictor of sensitivity to T-3775440.
CD86 PharmacodynamicAMLFlow Cytometry, qRT-PCRUpregulation of CD86 expression following treatment indicates target engagement and downstream biological effects.
PI16 PharmacodynamicAMLqRT-PCRUpregulation of PI16 expression serves as a direct biomarker of LSD1 target engagement.[4]
CD235a & CD71 PharmacodynamicAELFlow CytometryDownregulation of these erythroid markers indicates a therapeutic response.

Comparison of this compound with Alternative LSD1 Inhibitors

Several other LSD1 inhibitors are in various stages of clinical development. The following table compares this compound with some of these alternatives, focusing on their mechanisms and associated biomarkers.

Drug Name (Company)Mechanism of ActionKey Predictive BiomarkersKey Pharmacodynamic Biomarkers
This compound (Takeda)IrreversibleGFI1B (AML), INSM1 (SCLC)Upregulation of CD86, PI16; Downregulation of CD235a, CD71
Iadademstat (ORY-1001) (Oryzon Genomics)IrreversibleGFI1B (AML), INSM1 (SCLC)Induction of CD11b, NOTCH1 activation
Bomedemstat (IMG-7289) (Imago BioSciences)IrreversibleOverexpression of LSD1 in myeloproliferative neoplasms (MPNs)Reduction in platelet and white blood cell counts
GSK2879552 (GSK)IrreversibleDNA hypomethylation in SCLCNot well-defined in public literature
Pulrodemstat (CC-90011) (Celgene)ReversibleNot explicitly defined, likely similar to other LSD1 inhibitorsSuppression of MMD and MYL9 expression
Seclidemstat (SP-2577) (Salarius Pharmaceuticals)ReversibleNot explicitly defined, likely similar to other LSD1 inhibitorsNot well-defined in public literature

Signaling Pathways and Experimental Workflows

T-3775440 Signaling Pathway

T3775440_pathway T-3775440 Mechanism of Action T3775440 T-3775440 hydrochloride LSD1 LSD1 T3775440->LSD1 Inhibition CD86 CD86 Expression T3775440->CD86 Upregulation GFI1B GFI1B LSD1->GFI1B Interaction Disrupted INSM1 INSM1 LSD1->INSM1 Interaction Disrupted CoREST CoREST Complex LSD1->CoREST Interaction Disrupted Histones Histones (H3K4me1/2) LSD1->Histones Demethylation TumorSuppressor Tumor Suppressor Genes GFI1B->TumorSuppressor Repression INSM1->TumorSuppressor Repression CoREST->TumorSuppressor Repression Histones->TumorSuppressor Transcriptional Regulation Differentiation Cell Differentiation TumorSuppressor->Differentiation Upregulation leads to Apoptosis Apoptosis TumorSuppressor->Apoptosis Upregulation leads to

Caption: Mechanism of this compound action.

Biomarker Discovery Workflow

biomarker_workflow Biomarker Discovery Workflow for LSD1 Inhibitors cluster_discovery Discovery Phase cluster_validation Validation Phase CellLines Cancer Cell Line Panel DrugScreen High-Throughput Drug Screen CellLines->DrugScreen Omics Genomic/Proteomic Analysis DrugScreen->Omics Sensitive vs. Resistant PDX Patient-Derived Xenografts (PDX) Omics->PDX Candidate Biomarkers IHC Immunohistochemistry PDX->IHC ClinicalSamples Clinical Trial Patient Samples ClinicalSamples->IHC ClinicalResponse Clinical Response Data IHC->ClinicalResponse Correlate with treatment_logic Logical Framework for Biomarker-Based Treatment Patient Patient with AML or SCLC BiomarkerTest Biomarker Test (GFI1B/INSM1) Patient->BiomarkerTest HighBiomarker High Expression BiomarkerTest->HighBiomarker Positive LowBiomarker Low Expression BiomarkerTest->LowBiomarker Negative Treat Treat with T-3775440 HighBiomarker->Treat Alternative Consider Alternative Therapy LowBiomarker->Alternative

References

Comparative Analysis of T-3775440 Hydrochloride and Other LSD1 Inhibitors for Anti-Leukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy and mechanism of action of T-3775440 hydrochloride in comparison to other leading Lysine-Specific Demethylase 1 (LSD1) inhibitors in the context of acute myeloid leukemia (AML).

This guide provides a comprehensive comparison of the anti-leukemic properties of this compound against other notable LSD1 inhibitors, including ORY-1001 (Iadademstat) and GSK2879552. The data presented is compiled from preclinical studies to assist researchers in evaluating their potential for therapeutic development.

Mechanism of Action: Targeting the LSD1-GFI1B Axis

This compound is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers, including acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key transcriptional repressor involved in hematopoietic differentiation.[1][2] By inhibiting LSD1, T-3775440 promotes the transdifferentiation of leukemic blasts, particularly those of the acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) subtypes, into more mature granulomonocytic-like cells, thereby impairing their proliferative capacity.[1] This targeted approach offers a promising therapeutic window for specific AML patient populations.

Similarly, other LSD1 inhibitors like ORY-1001 and GSK2879552 function by irreversibly inactivating LSD1. ORY-1001 has also been shown to disrupt the LSD1-GFI1 interaction, leading to the differentiation of AML cells. GSK2879552 induces differentiation markers in AML cell lines, suggesting a similar mechanistic pathway.[3][4]

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_outcome Cellular Outcome LSD1 LSD1 GFI1B GFI1B LSD1->GFI1B forms complex LSD1->GFI1B interaction disrupted Leukemic_Genes Leukemic Progenitor Genes LSD1->Leukemic_Genes maintains expression Differentiation_Genes Myeloid Differentiation Genes GFI1B->Differentiation_Genes represses Growth_Inhibition Growth Inhibition / Apoptosis Leukemic_Genes->Growth_Inhibition repression leads to Transdifferentiation Transdifferentiation Differentiation_Genes->Transdifferentiation leads to T_3775440 T-3775440 HCl T_3775440->LSD1 inhibits ORY_1001 ORY-1001 ORY_1001->LSD1 inhibits GSK2879552 GSK2879552 GSK2879552->LSD1 inhibits Transdifferentiation->Growth_Inhibition

Caption: Mechanism of action of LSD1 inhibitors in AML.

Preclinical Efficacy: A Comparative Overview

The anti-leukemic activity of this compound and its counterparts has been evaluated in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Anti-Proliferative Activity
CompoundCell LineAML SubtypeIC50 (nM)
T-3775440 HCl TF-1aAEL~10-50
HEL 92.1.7AELSensitive
CMK11-5AMKL~20-100
M07eAMKLSensitive
ORY-1001 THP-1MLL-rearranged<1
MOLM-13MLL-rearrangedNot specified
MV4-11MLL-rearrangedNot specified
GSK2879552 Various (19/25 sensitive)VariousEC50: 38 (average)

Note: "Sensitive" indicates that the compound showed significant anti-proliferative effects, but a specific IC50 value was not provided in the reviewed literature.

In Vivo Anti-Tumor Efficacy in AML Xenograft Models
CompoundXenograft ModelDosingOutcome
T-3775440 HCl TF-1a (AEL)20-40 mg/kg, oralSignificant tumor growth suppression
HEL 92.1.7 (AEL)Not specifiedPotent anti-tumor effects
CMK11-5 (AMKL)Not specifiedNearly complete tumor growth suppression
ORY-1001 Rodent leukemia xenografts<0.020 mg/kg, oralSignificantly reduced tumor growth
GSK2879552 MLL-AF9 murine AML modelNot specifiedSignificant delay in leukemia onset and prolonged survival

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay
  • Cell Culture: AML cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds (e.g., T-3775440 HCl, ORY-1001, GSK2879552) or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 3 to 6 days.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence values are measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In_Vitro_Workflow Start Start Cell_Culture Culture AML Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Serial Dilutions of LSD1 Inhibitors Seeding->Treatment Incubation Incubate for 3-6 Days Treatment->Incubation Viability_Assay Perform Viability Assay (MTT / CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance / Luminescence) Viability_Assay->Data_Acquisition Analysis Calculate IC50 Values Data_Acquisition->Analysis End End Analysis->End

References

Safety Operating Guide

Essential Guide to the Proper Disposal of T-3775440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed protocol for the safe disposal of T-3775440 hydrochloride, an irreversible and selective LSD1 inhibitor. Adherence to these procedures is critical for environmental protection and workplace safety.

Hazard Profile and Personal Protective Equipment (PPE)

As a hydrochloride salt, this compound is expected to be acidic. The organic component's toxicological properties are not fully characterized, warranting careful handling.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood, especially when handling the solid to avoid dust inhalation.

Quantitative Data for Disposal

The following table summarizes key data for this compound and generally accepted parameters for its disposal.

PropertyValueSource(s)
Molecular Formula C18H23ClN4O[][2][3]
Molecular Weight 346.85 g/mol [][2][3]
Recommended pH for Neutralization 6.0 - 8.0[4]
Waste Container Material High-density polyethylene (B3416737) (HDPE) or other compatible plastic[5]
Labeling Requirement "Hazardous Waste," Chemical Name, Date[6][7]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound involves neutralization of its acidity, followed by collection and disposal as hazardous chemical waste.

1. Preparation and Neutralization:

  • Work in a designated area, preferably within a chemical fume hood.[6]

  • If you have a solid form of this compound, prepare a dilute aqueous solution by slowly adding the solid to cold water.

  • For both solid and liquid waste containing this compound, the acidic nature of the compound should be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the waste solution while stirring.[8]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter.[8]

  • Continue adding the base until the pH of the solution is within a neutral range of 6.0 to 8.0.[4][8] Be cautious, as the neutralization reaction can generate gas and heat.[8]

2. Waste Collection and Storage:

  • Transfer the neutralized solution into a clearly labeled, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene.[5][7]

  • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Ensure the container cap is securely fastened when not in use.[5][7]

  • Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[7]

3. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound, whether neutralized or not, down the sanitary sewer unless explicitly permitted by your local regulations and EHS office.[9]

Experimental Workflow and Disposal Decision Pathway

The following diagrams illustrate the experimental workflow where this compound might be used and the logical steps for its proper disposal.

experimental_workflow cluster_experiment Experimental Protocol cluster_waste Waste Generation cluster_disposal Disposal Path A Prepare Stock Solution of this compound B Treat Cells or Samples A->B C Incubate and Observe B->C D Collect Data C->D E Unused Stock Solution D->E F Contaminated Media/Buffers D->F G Contaminated Labware (pipette tips, tubes) D->G H Proper Disposal Procedure E->H F->H G->H disposal_decision_pathway start Waste Containing This compound is_solid Is the waste solid? start->is_solid dissolve Dissolve in Water is_solid->dissolve Yes neutralize Neutralize with Weak Base to pH 6.0-8.0 is_solid->neutralize No (Aqueous) dissolve->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect contact_ehs Contact EHS for Pickup collect->contact_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling T-3775440 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling, use, and disposal of T-3775440 hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Handling Solid Compound (Weighing, Aliquoting) - Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness). Double gloving is recommended. - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. - Lab Coat: A fully buttoned lab coat.
Preparing Stock Solutions and Dilutions - Gloves: Nitrile rubber gloves (minimum 0.11 mm thickness). - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Lab Coat: A fully buttoned lab coat.
Cell Culture and In Vitro Assays - Gloves: Nitrile rubber gloves. - Eye Protection: Safety glasses. - Lab Coat: A standard lab coat.
In Vivo Dosing and Animal Handling - Gloves: Nitrile rubber gloves. - Eye Protection: Safety glasses. - Lab Coat: A dedicated lab coat for animal work.
Waste Disposal - Gloves: Nitrile rubber gloves. - Eye Protection: Safety glasses or chemical splash goggles. - Lab Coat: A fully buttoned lab coat.
Spill Cleanup - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles and a face shield. - Respiratory Protection: A respirator with an appropriate cartridge for organic vapors and particulates. - Protective Clothing: A disposable, chemically resistant gown or apron.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for the safe and effective use of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.

  • Storage of Solid Compound: Store the vial containing solid this compound at -20°C in a desiccator.

  • Storage of Stock Solutions: Prepare stock solutions in a certified chemical fume hood. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store stock solutions in a solvent such as DMSO at -80°C for up to one year or at -20°C for up to one month.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol is adapted for human leukemia cell lines such as TF-1a and HEL92.1.7.[2]

  • Cell Culture: Culture human leukemia cell lines (e.g., TF-1a, HEL92.1.7) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This protocol outlines the use of this compound in a subcutaneous xenograft model using immunodeficient mice.[3][4][5][6]

  • Animal Models: Use female immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks of age.

  • Cell Implantation: Subcutaneously inject 5 x 10^6 human acute myeloid leukemia (AML) cells (e.g., MV4-11) resuspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Dosing Preparation: Formulate this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).

  • Administration: Administer this compound orally (p.o.) once daily at a dose of 10-30 mg/kg. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue treatment for a predetermined period (e.g., 21 days) and monitor tumor volume and body weight. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and personnel exposure.

Waste TypeDisposal Procedure
Unused Solid Compound - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. - The original container should be tightly sealed, labeled clearly as "Hazardous Waste: this compound," and placed in a designated hazardous waste accumulation area.
Solutions in Organic Solvents (e.g., DMSO) - Collect in a designated, labeled, and sealed hazardous waste container for halogenated organic solvents. - Do not mix with aqueous waste.
Contaminated Labware (e.g., pipette tips, tubes, plates) - Collect in a designated hazardous waste container lined with a heavy-duty plastic bag. - The container should be clearly labeled as "Hazardous Waste: this compound Contaminated Materials."
Contaminated PPE (gloves, disposable lab coats) - Place in a designated hazardous waste bag immediately after use. - Seal the bag and dispose of it in the appropriate hazardous waste container.
Animal Carcasses and Bedding - Dispose of in accordance with your institution's guidelines for hazardous chemical waste from animal studies. This may involve incineration.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Restrict access to the spill area.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • PPE: Don the appropriate spill cleanup PPE as outlined in the table above.

  • Containment: For a solid spill, carefully cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with absorbent pads or other appropriate absorbent material.

  • Cleanup: Carefully collect the spilled material and absorbent using a scoop and place it in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Workflow and Mechanism

To further clarify the procedures and the compound's mechanism of action, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receiving and Storage (-20°C for solid) b Weighing and Solution Prep (in fume hood) a->b c In Vitro Assays (Cell Culture) b->c Use in Experiments d In Vivo Studies (Animal Dosing) b->d Use in Experiments e Waste Segregation (Solid, Liquid, Sharps) c->e d->e f Hazardous Waste Pickup e->f

Safe Handling Workflow Diagram

G Mechanism of Action of this compound T3775440 T-3775440 Hydrochloride LSD1 LSD1 Enzyme T3775440->LSD1 Irreversibly Inhibits Apoptosis Apoptosis and Cell Cycle Arrest T3775440->Apoptosis Induces GFI1B_INSM1 GFI1B / INSM1 (Transcription Factors) LSD1->GFI1B_INSM1 Forms Complex with Histone Histone H3K4me2 LSD1->Histone Demethylates GeneRepression Target Gene Repression GFI1B_INSM1->GeneRepression Mediates Histone->GeneRepression Leads to CellDifferentiation Cell Differentiation (Erythroid/Megakaryocytic Lineages) GeneRepression->CellDifferentiation Blocks TumorGrowth AML/SCLC Tumor Growth CellDifferentiation->TumorGrowth Promotes Apoptosis->TumorGrowth Inhibits

This compound Mechanism of Action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.